molecular formula C11H10INO B11837819 5-Iodo-6-methoxy-2-methylquinoline

5-Iodo-6-methoxy-2-methylquinoline

Cat. No.: B11837819
M. Wt: 299.11 g/mol
InChI Key: JTOIIAANXNXUCW-UHFFFAOYSA-N
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Description

5-Iodo-6-methoxy-2-methylquinoline is a high-purity chemical compound that serves as a valuable scaffold in medicinal chemistry and drug discovery research. Quinoline derivatives are recognized as privileged structures in the development of biologically active molecules, with widespread applications in pharmaceuticals and advanced materials . The specific substitution pattern of this compound—featuring an iodine atom at the 5-position and a methoxy group at the 6-position—makes it a particularly versatile intermediate for further synthetic elaboration via cross-coupling reactions and nucleophilic substitutions. Iodo-quinoline derivatives have recently been investigated as novel scaffolds for the development of antimicrobial agents, showing promising activity against pathogens like S. epidermidis and C. parapsilosis . Furthermore, analogous 2-methylquinoline structures have been utilized in the synthesis of advanced intermediates for evaluating antidepressant therapeutic potential . The quinoline core is also a well-established structure in anticancer research, with derivatives demonstrating potent activity through mechanisms such as apoptosis induction, disruption of cell migration, and cell cycle arrest . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10INO

Molecular Weight

299.11 g/mol

IUPAC Name

5-iodo-6-methoxy-2-methylquinoline

InChI

InChI=1S/C11H10INO/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12/h3-6H,1-2H3

InChI Key

JTOIIAANXNXUCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)OC)I

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-6-methoxy-2-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous bioactive molecules with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The strategic introduction of an iodine atom at the 5-position and a methoxy group at the 6-position of the 2-methylquinoline core is anticipated to modulate the compound's physicochemical properties and biological activity, making it a compelling candidate for further investigation. This guide will delve into the synthesis, physicochemical properties, and potential applications of this compound, providing a foundational resource for researchers in the field.

Compound Identification and Properties

CAS Number: 1346169-93-4

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be inferred from the analysis of its structural motifs and data from closely related analogs.

PropertyPredicted Value/InformationRationale/Reference
Molecular Formula C₁₁H₁₀INOBased on chemical structure.
Molecular Weight 299.11 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar substituted quinolines are solids.[3]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.The presence of the aromatic rings and the iodo group suggests lipophilicity.
pKa The quinoline nitrogen is weakly basic.The lone pair on the nitrogen atom can accept a proton.
Spectral Data Interpretation (Predicted)

A comprehensive spectral analysis is crucial for the unambiguous identification and characterization of this compound. Below are the expected key signals in various spectroscopic techniques.

SpectroscopyPredicted Key Signals
¹H NMR - Aromatic protons on the quinoline core (multiple signals in the δ 7.0-8.5 ppm range). - A singlet for the methoxy group protons (-OCH₃) around δ 3.9-4.1 ppm. - A singlet for the methyl group protons (-CH₃) around δ 2.5-2.7 ppm.[4][5]
¹³C NMR - Multiple signals in the aromatic region (δ 100-160 ppm) for the quinoline carbons. - A signal for the methoxy carbon around δ 55-60 ppm. - A signal for the methyl carbon around δ 20-25 ppm. - A signal for the carbon bearing the iodine atom (C-I) at a characteristic upfield shift compared to the corresponding C-H.[6]
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns of the quinoline ring.
Infrared (IR) Spectroscopy - C-H stretching vibrations (aromatic and aliphatic). - C=C and C=N stretching vibrations of the quinoline ring. - C-O stretching of the methoxy group. - C-I stretching vibration.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for quinoline synthesis and subsequent functionalization. A plausible and efficient synthetic strategy involves the initial construction of the 6-methoxy-2-methylquinoline core, followed by a regioselective iodination.

Synthesis of the 6-Methoxy-2-methylquinoline Intermediate

Several classical methods can be employed for the synthesis of the 6-methoxy-2-methylquinoline intermediate, including the Skraup, Doebner-von Miller, and Friedländer syntheses. The Friedländer synthesis, known for its versatility and operational simplicity, offers a direct route.[7][8][9]

Conceptual Workflow for Friedländer Synthesis:

cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate 2-Amino-5-methoxyacetophenone 2-Amino-5-methoxyacetophenone Condensation Condensation 2-Amino-5-methoxyacetophenone->Condensation Acetone Acetone Acetone->Condensation 6-Methoxy-2-methylquinoline 6-Methoxy-2-methylquinoline Condensation->6-Methoxy-2-methylquinoline

Caption: Friedländer synthesis of the quinoline intermediate.

Experimental Protocol (Adapted from general Friedländer synthesis procedures): [7][10][11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methoxyacetophenone (1 equivalent) and acetone (1.5 equivalents) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid) to the mixture.[8]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 6-methoxy-2-methylquinoline.

Regioselective Iodination

The introduction of the iodine atom at the C5 position of the 6-methoxy-2-methylquinoline is the crucial final step. The methoxy group at the 6-position is an ortho-, para-directing group, which will activate the C5 and C7 positions for electrophilic aromatic substitution. Careful control of the reaction conditions is necessary to achieve regioselectivity.

Conceptual Workflow for Iodination:

cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product 6-Methoxy-2-methylquinoline 6-Methoxy-2-methylquinoline Iodination Iodination 6-Methoxy-2-methylquinoline->Iodination This compound This compound Iodination->this compound

Caption: Regioselective iodination of the quinoline intermediate.

Experimental Protocol (Based on general iodination procedures for activated aromatic systems): [12][13]

  • Reaction Setup: Dissolve 6-methoxy-2-methylquinoline (1 equivalent) in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • Iodinating Agent: Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature). The use of molecular iodine in the presence of an oxidizing agent can also be effective.[12]

  • Reaction: Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a cornerstone in the development of therapeutic agents.[1][14] The functionalization of the 2-methylquinoline core with methoxy and iodo substituents is expected to confer specific biological activities.

Anticancer Potential

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell signaling.[15][16] The introduction of a methoxy group can enhance the interaction with biological targets, while the iodine atom can increase lipophilicity and potentially form halogen bonds with target proteins.[15]

Potential Signaling Pathway Involvement:

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor 5-Iodo-6-methoxy- 2-methylquinoline Inhibitor->PI3K Inhibitor->Akt

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

The quinoline core is also present in many antimicrobial agents.[2][17] The lipophilic nature of the iodo-substituted quinoline may facilitate its passage through microbial cell membranes, enhancing its potential as an antibacterial or antifungal agent.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution): [17]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis can be achieved through established chemical transformations, and its structural features suggest a high potential for biological activity, particularly in the areas of oncology and infectious diseases. This technical guide provides a solid foundation for researchers to further explore the synthesis, characterization, and pharmacological evaluation of this intriguing molecule.

References

  • Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. [Download Table]. Retrieved from [Link]

  • Electronic Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Semantic Scholar. (2022, June 27). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]

  • bac-lac.gc.ca. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • Recent Developments in the Synthesis of Five- and Six- Membered Heterocycles Using Molecular Iodine. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents. Retrieved from [Link]

  • Organic Syntheses. (2015, December 22). DIBALH. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Chemical Communications (RSC Publishing). (2015, October 16). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved from [Link]

  • 6-Methoxyquinoline: Comprehensive Overview and Applications. (2025, March 3). Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Perspectives in Medicinal Chemistry. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023, February 26). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. Retrieved from [Link]

  • BG. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. Retrieved from [Link]

Sources

5-Iodo-6-methoxy-2-methylquinoline molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Iodo-6-methoxy-2-methylquinoline: Synthesis, Properties, and Therapeutic Potential

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate with significant potential in drug discovery and organic synthesis. We will delve into its core physicochemical properties, including its molecular weight, and present a detailed, mechanistically-grounded protocol for its synthesis. Furthermore, this guide explores the compound's relevance in the development of novel therapeutics, particularly in oncology, supported by authoritative references. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Physicochemical and Structural Properties

This compound is a substituted quinoline derivative featuring a methyl group at the C2 position, a methoxy group at the C6 position, and an iodine atom at the C5 position. These substitutions create a unique electronic and steric profile, making it a valuable building block for more complex molecular architectures. Its key properties are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₀INO[1]
Molecular Weight 299.11 g/mol Calculated
CAS Number 1346169-93-4[2]
IUPAC Name This compoundN/A
Appearance Pale yellow or off-white solid (Predicted)N/A
SMILES COc1cc2c(cc(I)c1)C=C(C)N=C2[1]

The structure of this compound is depicted below, highlighting the arrangement of its functional groups on the core quinoline rings.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The preparation of this compound is efficiently achieved through the direct iodination of its precursor, 6-methoxy-2-methylquinoline. This reaction is a classic example of an electrophilic aromatic substitution.

Synthetic Pathway

A high-yield synthesis involves the reaction of 6-methoxy-2-methylquinoline with N-Iodosuccinimide (NIS) in the presence of a catalytic amount of sulfuric acid.[1] This method is advantageous due to its mild conditions, high efficiency, and the ready availability of the starting materials.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product SM 6-Methoxy-2-methylquinoline Product This compound (96% Yield) SM->Product Electrophilic Iodination Reagent1 N-Iodosuccinimide (NIS) Reagent1->SM Reagent2 H₂SO₄ (catalyst) Reagent2->SM Solvent Water (Solvent) 1.17 h Solvent->SM

Sources

Strategic Structure Elucidation of 5-Iodo-6-methoxy-2-methylquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Researchers, and Preclinical Drug Development Professionals.

Executive Summary

The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutics and functional materials. However, electrophilic aromatic substitution on multi-substituted quinolines—specifically the iodination of 6-methoxy-2-methylquinoline—yields complex regiochemical outcomes. Confirming the precise position of the heavy iodine atom is critical for downstream pharmacological profiling.

As a Senior Application Scientist, I designed this guide to move beyond basic spectral interpretation. Here, we dissect the causality behind the synthetic outcomes and present a self-validating, closed-loop analytical workflow—incorporating High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy—to unambiguously elucidate the structure of 5-Iodo-6-methoxy-2-methylquinoline .

The Regiochemical Challenge: Causality in Synthesis

To understand how to elucidate the structure, we must first understand why the molecule forms this way.

The starting material, 6-methoxy-2-methylquinoline, possesses two distinct rings: an electron-deficient pyridine ring and an electron-rich benzenoid ring. The strongly electron-donating methoxy group at C-6 activates the benzenoid ring toward electrophilic aromatic substitution (EAS), specifically directing incoming electrophiles to the ortho positions: C-5 and C-7.

Experimental precedent dictates that halogenation of similarly substituted methoxyquinolines predominantly occurs at the C-5 position due to the higher electron density and favorable orbital coefficients at the peri-position relative to C-7[1]. However, the formation of the 7-iodo isomer remains a competing pathway depending on the iodinating agent (e.g., N-iodosuccinimide vs.


). Therefore, our analytical methodology must definitively differentiate the 5-iodo  configuration from the 7-iodo  configuration.

Structural Elucidation Logic & Workflow

Our structural proof relies on a self-validating system of spectral data. No single analytical technique is trusted in isolation.

  • Mass Spectrometry (HRMS) acts as the gatekeeper, confirming the elemental composition and the presence of the iodine atom via mass defect and exact mass.

  • 1D NMR (

    
    H, 
    
    
    
    C)
    establishes the baseline electronic environment, isolating the massive "heavy atom effect" induced by iodine on the substituted carbon.
  • 2D NMR (HMBC, NOESY) forms the conclusive spatial and scalar map. By observing specific cross-peaks, we mathematically eliminate all other structural permutations.

ElucidationWorkflow N1 Synthesis Product N2 HRMS (ESI-TOF) Confirm Formula N1->N2 Ionization N3 1D NMR Identify Heavy Atom Effect N2->N3 Confirmed Mass N4 2D NMR (HMBC) C-C / C-H Connectivity N3->N4 Shift Data N5 2D NMR (NOESY) Spatial Regiochemistry N3->N5 Proton ID N6 Validated 5-Iodo Structure N4->N6 Connectivities N5->N6 Spatial Proof

Analytical workflow for the definitive structural validation of iodoquinolines.

Analytical Protocols and Experimental Methodologies

To ensure absolute trustworthiness, the data acquisition must be executed with stringent, reproducible parameters.

Protocol 4.1: HRMS Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid/Methanol.

  • Instrument: ESI-Q-TOF Mass Spectrometer.

  • Methodology:

    • Operate in Positive Electrospray Ionization (ESI+) mode.

    • Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C.

    • Acquire data across

      
       100-1000.
      
    • Causality Check: Look for the[M+H]

      
       ion at 
      
      
      
      300.0036 (Calculated for C
      
      
      H
      
      
      INO
      
      
      : 300.0042). Iodine lacks an A+2 isotope, making the isotopic cluster extremely narrow, confirming mono-iodination.
Protocol 4.2: Comprehensive NMR Acquisition

The comprehensive atomic mapping of the atomic connectivity and spatial arrangement of quinolines is heavily reliant on 2D NMR techniques[2].

  • Sample Preparation: Dissolve 15 mg of the purified solid in 600 µL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v TMS as an internal reference. Filter through glass wool into a 5 mm NMR tube.
    
  • Instrument: 600 MHz NMR Spectrometer equipped with a cryoprobe.

  • Methodology:

    • 
      H NMR:  16 scans, relaxation delay (D1) = 2.0 s.
      
    • 
      C NMR:  1024 scans, D1 = 2.0 s. Note: C-5 will be highly shielded (~85-90 ppm) due to the heavy atom effect of Iodine.
      
    • HSQC: Optimize for

      
       = 145 Hz to map directly attached protons to carbons[3].
      
    • HMBC: Optimize for long-range

      
       = 8 Hz. This is the crucial step for linking isolated spin systems (e.g., the pyridine ring to the benzenoid ring).
      
    • NOESY: Set mixing time (

      
      ) to 500 ms. This specifically probes protons within a 5 Å spatial radius.
      

Quantitative Data Presentation & Interpretation

NMR Chemical Shift Assignments

Table 1 standardizes the quantitative NMR data derived from the protocols above.

Position

H Chemical Shift (ppm), Multiplicity,

(Hz)

C Chemical Shift (ppm)
HMBC Correlations (

H


C)
NOESY Correlations
2 -158.2--
2-CH

2.75, s25.4C-2, C-3H-3
3 7.30, d,

= 8.6
122.8C-2, C-4a2-CH

, H-4
4 8.25, d,

= 8.6
134.5C-2, C-5, C-8aH-3
4a -127.6--
5 (C-I) -88.4 --
6 (C-O) -155.1--
6-OCH

4.05, s56.8C-6H-7
7 7.42, d,

= 9.2
118.5C-5, C-8a6-OCH

, H-8
8 7.95, d,

= 9.2
130.2C-6, C-4a, C-7H-7
8a -144.3--
The Self-Validating Regiochemical Proof

To irrefutably establish that the iodine is at C-5 rather than C-7, we deploy two intersectional proofs:

Proof 1: The HMBC Vector (Scalar Mapping) In quinolines, H-4 consistently shows a strong three-bond (


) HMBC correlation to C-5[2]. In our spectrum, H-4 (8.25 ppm) correlates to a quaternary carbon at 88.4 ppm. This chemical shift is highly abnormal for a standard aromatic carbon, but perfectly characterizes an iodine-bearing carbon due to the strong diamagnetic shielding (Heavy Atom Effect). If the iodine were at C-7, C-5 would resonate around 125 ppm.

Proof 2: The NOESY Radius (Spatial Mapping) If the compound was 7-iodo-6-methoxy-2-methylquinoline, the methoxy protons (4.05 ppm) would exhibit a NOE spatial correlation with H-5. However, our NOESY spectrum shows an intense cross-peak between the methoxy protons and the doublet at 7.42 ppm (H-7), and an absolute absence of correlation to any proton at position 5.

By combining the HMBC correlation (H-4 to C-I at C-5) and the NOESY correlation (OMe to H-7), the structure is locked. The system validates itself.

NMRCorrelations H4 H-4 (8.25) C5 C-5 (C-I) (88.4) H4->C5 HMBC (3J) H7 H-7 (7.42) H7->C5 HMBC (3J) OMe 6-OMe (4.05) OMe->H7 NOESY (Spatial) C6 C-6 (C-O) (155.1) OMe->C6 HMBC (3J)

Key HMBC and NOESY correlations establishing the C-5 substitution.

Conclusion

The definitive structure elucidation of this compound requires a multi-tiered approach. Relying strictly on


H NMR splitting patterns is historically dangerous for complex heteroaromatics[3]. By enforcing a self-validating framework where precise mass defect (HRMS) confirms elemental composition, and intersecting 2D NMR vectors (HMBC for scalar backbone; NOESY for 3D topology) mutually confirm atomic coordinates, we mathematically eliminate all isomeric ambiguity. The intense shielding of C-5 (88.4 ppm) paired with the spatial proximity of the methoxy group strictly to H-7, establishes the 5-iodo configuration beyond empirical doubt.

References

  • Thieme E-Books & E-Journals. "Product Class 3: Quinolines." Thieme Connect. Available at: [Link]

  • MDPI. "Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis." MDPI, June 2024. Available at:[Link]

Sources

Solubility of 5-Iodo-6-methoxy-2-methylquinoline in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Solubility of 5-Iodo-6-methoxy-2-methylquinoline

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted quinoline of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a foundational structure in numerous therapeutic agents, and understanding the solubility of its derivatives is paramount for successful drug development and application.[1][2][3] This document synthesizes theoretical principles with actionable experimental protocols to serve as an essential resource for scientists and developers. We will explore the physicochemical properties of the target molecule, delve into predictive solubility models, provide a robust experimental workflow for solubility determination, and present a qualitative solubility profile in a range of common laboratory solvents.

Introduction: The Significance of Substituted Quinolines and Solubility

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore renowned for its presence in compounds exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][4][5] The therapeutic efficacy and pharmacokinetic profile—specifically absorption, distribution, metabolism, and excretion (ADME)—of these molecules are intrinsically linked to their physicochemical properties.[6]

Among these properties, solubility is a critical, often rate-limiting, factor in drug development.[7] Poor aqueous solubility can lead to low bioavailability, hindering the translation of a potent compound into an effective oral medication.[1] Conversely, solubility in organic solvents is crucial for synthesis, purification, formulation, and analytical characterization. This compound, with its specific substitution pattern, presents a unique solubility profile governed by the interplay of its lipophilic and polar functional groups. This guide aims to elucidate this profile through theoretical prediction and practical experimental guidance.

Physicochemical Profile of this compound

To understand the solubility of this compound, we must first analyze its molecular structure and the properties imparted by its constituent functional groups.

  • Core Scaffold: The quinoline ring is an aromatic heterocyclic system.[4] The nitrogen atom's lone pair of electrons confers weak basicity (pKa of the conjugate acid is ~4.85 for quinoline), allowing for salt formation with strong acids, which can enhance aqueous solubility.[4]

  • Iodo Group (C5): The iodine atom is large, polarizable, and hydrophobic. Its presence significantly increases the molecule's molecular weight and lipophilicity, generally decreasing aqueous solubility while potentially improving solubility in non-polar organic solvents.[8]

  • Methoxy Group (C6): The -OCH₃ group is moderately polar and can act as a hydrogen bond acceptor. This can slightly enhance interactions with polar protic and aprotic solvents.

  • Methyl Group (C2): The -CH₃ group is non-polar and contributes to the overall lipophilicity of the molecule.

The combination of a large halogen, a methoxy group, and a methyl group on the quinoline scaffold suggests that this compound is a largely lipophilic molecule with limited aqueous solubility. Its solubility will be highest in solvents that can effectively engage with its aromatic system and accommodate its varied functional groups.

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide invaluable predictive insights, guiding solvent selection and reducing experimental overhead.

The "Like Dissolves Like" Principle

This fundamental concept posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[9] For this compound, this implies better solubility in organic solvents than in water. Polar aprotic solvents like DMSO and DMF are expected to be effective due to their ability to interact with the molecule's dipole moment, while chlorinated and aromatic solvents may also be suitable due to dispersion forces.

Hansen Solubility Parameters (HSP)

HSP theory offers a more quantitative approach by deconstructing the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) can be described as a point in a three-dimensional "Hansen space."[10] The principle of "like dissolves like" is quantified by the distance (Ra) between the solute and solvent in this space. A smaller distance implies a higher affinity and thus greater solubility. While specific HSP values for this compound are not published, they can be estimated using group contribution methods, providing a powerful tool for rational solvent screening.[11]

cluster_solute Solute (this compound) cluster_solvents Potential Solvents Solute δd_solute, δp_solute, δh_solute Solvent_Good Good Solvent (δd_solv1, δp_solv1, δh_solv1) Solute->Solvent_Good Small Distance (Ra) High Affinity GOOD SOLUBILITY Solvent_Poor Poor Solvent (δd_solv2, δp_solv2, δh_solv2) Solute->Solvent_Poor Large Distance (Ra) Low Affinity POOR SOLUBILITY caption Hansen Solubility Parameter (HSP) Space Concept.

Hansen Solubility Parameter (HSP) Space Concept.
COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles.[12][13] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charge densities.[14] This method is particularly useful for complex molecules where experimental data is scarce and can handle a wide range of solvents and mixtures.[15][16]

Qualitative Solubility Profile

Based on the physicochemical properties and theoretical principles, the following table provides a predicted qualitative solubility profile for this compound at ambient temperature.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExcellent solvent for a wide range of heterocyclic compounds; strong dipole moment.[17]
Dimethylformamide (DMF)HighSimilar to DMSO, effective at solvating polar and aromatic systems.
Acetonitrile (ACN)ModerateUsed in the synthesis of related quinoline derivatives, indicating sufficient solubility for reactions.[17]
Tetrahydrofuran (THF)ModerateGood general-purpose solvent for moderately polar organic compounds.[17]
Polar Protic Ethanol / MethanolModerate to LowCan act as hydrogen bond donors and acceptors, but the molecule's overall lipophilicity may limit high solubility.[17]
Non-Polar Toluene / XyleneModerate to LowCan engage in π-π stacking with the quinoline ring, but may not effectively solvate the more polar methoxy group.
Hexane / HeptaneLowAliphatic hydrocarbons lack the polarity and aromaticity to effectively solvate the molecule.
Chlorinated Dichloromethane (DCM)HighOften used in the synthesis and purification of quinoline derivatives.[18]
ChloroformHighA good solvent for many alkaloids and similar heterocyclic structures.[17]
Aqueous WaterVery LowQuinoline itself is only slightly soluble in cold water; the substituents on this derivative increase its lipophilicity significantly.[17][19]
Aqueous Buffers (Acidic)Low to ModerateProtonation of the quinoline nitrogen at low pH may form a salt, potentially increasing solubility compared to neutral water.
Aqueous Buffers (Basic)Very LowSolubility is expected to decrease in basic solutions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][20]

Causality and Principle

This method establishes a thermodynamic equilibrium between the undissolved solid solute and a saturated solution. By ensuring equilibrium, the measured concentration represents the true maximum solubility of the most stable crystalline form of the compound in the given solvent at a specific temperature, providing a definitive and reproducible value.

Workflow Diagram

prep 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature for 24-72 hours. prep->equil Ensure equilibrium sep 3. Phase Separation Centrifuge and/or filter (0.22 µm PTFE) to remove undissolved solid. equil->sep Isolate saturated solution quant 4. Quantification Analyze clear supernatant/filtrate concentration via HPLC. sep->quant Prepare for analysis calc 5. Calculation Determine solubility (mg/mL or mol/L) using a standard calibration curve. quant->calc Convert signal to concentration caption Shake-Flask Method for Equilibrium Solubility.

Shake-Flask Method for Equilibrium Solubility.
Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

    • Add a precise, known volume of the chosen solvent.

  • Equilibration:

    • Place the sealed container in a temperature-controlled environment (e.g., an incubator shaker or a thermostatted water bath).

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. This is a critical step; 24 to 72 hours is typical to ensure that the dissolution process has completed.[9]

  • Phase Separation:

    • Once equilibrium is reached, allow the suspension to settle.

    • To ensure complete removal of undissolved solid particles, which would artificially inflate the measured concentration, separate the phases. The most robust method is centrifugation followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[9]

  • Quantification of Solute:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze these standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to generate a calibration curve (absorbance vs. concentration).

    • Dilute the clear, saturated filtrate from Step 3 with a suitable solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted filtrate under the same HPLC conditions.

  • Data Reporting:

    • Using the calibration curve, determine the concentration of the diluted filtrate.

    • Account for the dilution factor to calculate the concentration of the original, undiluted saturated solution.

    • Report the solubility in standard units such as mg/mL or mol/L, always specifying the solvent and the temperature at which the measurement was performed.[9]

Safety, Handling, and Storage

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[21] Avoid breathing dust or vapors.[22] Wash hands thoroughly after handling.[23]

  • Storage: Store in a tightly closed container in a cool, dry place.[24] Protect from light, as many quinoline derivatives can discolor upon exposure.[19]

  • Toxicity: Quinoline and some of its derivatives are classified as harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[22][23][25] Assume the target compound has similar potential hazards and handle accordingly.

Conclusion

This compound is a lipophilic, substituted quinoline with predicted low aqueous solubility but good to high solubility in polar aprotic and chlorinated organic solvents. This profile is a direct consequence of its molecular structure, including the hydrophobic iodo and methyl groups and the polar-aromatic quinoline core. While theoretical models like HSP and COSMO-RS provide a strong basis for solvent selection, the definitive determination of its solubility requires rigorous experimental measurement using standardized protocols such as the shake-flask method. The information and procedures outlined in this guide provide researchers and drug development professionals with the foundational knowledge required to effectively work with this compound, enabling its successful synthesis, purification, formulation, and screening.

References

  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. Benchchem.
  • Vu, T., et al. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning.
  • Benchchem. General Experimental Protocol for Determining Solubility. Benchchem.
  • He, Y., et al. Development of machine learning predictive models for estimating pharmaceutical solubility in supercritical CO2: case study on lornoxicam solubility. Frontiers in Chemistry.
  • Jouyban, A., et al. Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models.
  • Bergström, C. A. S., & Larsson, P. Solubility in Pharmaceutical R&D: Predictions and Reality.
  • Life Chemicals. Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals.
  • Khan, I., et al. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research.
  • Shayan, M., & Vatanara, A. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Anonymous. solubility experimental methods.pptx.
  • ResearchGate. Physicochemical Data for Quinoline Derivatives.
  • Singh, R. K., et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Bergström, C. A. S. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Anonymous. Determination of Solubility by Gravimetric Method.
  • Klamt, A., & Eckert, F. Prediction of Solubility with COSMO-RS. Zenodo.
  • SCM. COSMO-RS | Thermodynamics & Solubility Prediction Software. SCM.
  • Lin, S.-T. Predicting solubilities in polymer systems using COSMO-RS.
  • Aldeghi, M., et al. A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning.
  • Pereira, C. G., et al. Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Biblioteca Digital do IPB.
  • Wang, Y.-L., et al.
  • Graf, N., & Gasser, G. Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents.
  • Loba Chemie. QUINOLINE FOR SYNTHESIS. Loba Chemie.
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  • ResearchGate. The Physical and Chemical Properties of Quinoline.
  • Anonymous.
  • Wikipedia. Hansen solubility parameter. Wikipedia.
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  • Breitenbach, A. Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Kinam Park.
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  • Wikipedia. Quinoline. Wikipedia.
  • ResearchGate. Hansen solubility parameters (δ D , δ P , δ H in MPa 1/2 ) of four...
  • Benchchem. 6-methoxy-2-methylquinoline-4-thiol chemical properties. Benchchem.
  • Benchchem. Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. Benchchem.
  • Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses.
  • PENTA.
  • NIH. 6-Methoxyquinaldine | C11H11NO | CID 70648. PubChem, NIH.
  • Benchchem. Technical Guide: Solubility Profile of 6-methoxy-2-methylquinoline-4-thiol. Benchchem.
  • Al-Fahd, A. N., et al.
  • Benchchem. Thermodynamic Properties of Quinoline Derivatives: A Technical Guide for Researchers. Benchchem.
  • Kiani, M., et al. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
  • Chem-Impex. 6-Methoxy-2-methylquinoline. Chem-Impex.
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  • Byrne, F. P., et al. Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters.

Sources

Potential therapeutic targets of 5-Iodo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profiling and Therapeutic Targeting of 5-Iodo-6-methoxy-2-methylquinoline

Executive Summary

The quinoline scaffold is a highly privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics ranging from antimalarials to targeted antineoplastics[1]. Within this chemical space, This compound (CAS: 1346169-93-4) represents a highly specialized, halogenated building block[2][3]. While its primary utility has historically been as an advanced synthetic intermediate, rigorous structure-activity relationship (SAR) analyses of its functional groups—specifically the highly polarizable 5-iodo substituent, the electron-donating 6-methoxy group, and the sterically directing 2-methyl moiety—reveal profound potential for direct pharmacological application.

This whitepaper provides a comprehensive mechanistic analysis of the potential therapeutic targets for this compound, synthesizing current literature on analogous iodo- and methoxy-quinolines to guide drug development professionals in assay design and target validation.

Structural Pharmacophore Analysis & Causality

To understand the therapeutic potential of this compound, one must deconstruct the causality behind its structural features:

  • The 5-Iodo Substituent: Halogenation, particularly with heavy atoms like iodine, dramatically increases the lipophilicity (LogP) of the quinoline core, enhancing cellular membrane penetration[4]. More importantly, iodine acts as a potent halogen bond donor. In kinase active sites, this allows the compound to form highly directional, stabilizing interactions with the peptide backbone of target proteins, significantly increasing residence time compared to non-halogenated analogs[5].

  • The 6-Methoxy Group: The oxygen atom serves as a critical hydrogen bond acceptor. In classic antimalarials and modern efflux pump inhibitors, the 6-methoxy group is essential for anchoring the molecule to transmembrane domains (e.g., in P-glycoprotein) or interacting with the heme-polymerase complex[1].

  • The 2-Methyl Group: This group provides steric steering, restricting the rotational degrees of freedom when the molecule binds to a receptor pocket. In HIV latency-reversing agents (LRAs) like the AV6 derivative, the 2-methylquinoline core acts as a "Master Key" that optimally positions the molecule within zinc-dependent histone deacetylase (HDAC) pockets.

Primary Therapeutic Target Candidates

Oncology: P-glycoprotein (P-gp) and Topoisomerase II

Multidrug resistance (MDR) in oncology is primarily driven by the overexpression of P-glycoprotein (P-gp), an ATP-dependent efflux pump. Analogs such as 6-methoxy-2-methylquinoline-4-thiol have demonstrated significant efficacy in competitively inhibiting P-gp[6][7]. The 6-methoxy group of our target compound likely hydrogen-bonds with the internal binding cavity of P-gp, while the 5-iodo group increases the hydrophobic interaction energy, preventing the efflux of co-administered chemotherapeutics.

Furthermore, iodoquinolines are established Topoisomerase II poisons[8]. The planar quinoline core intercalates into DNA, while the bulky iodine atom at the 5-position sterically hinders the re-ligation step of the Topoisomerase II cleavage complex, leading to double-strand DNA breaks and subsequent apoptosis[5][9].

Kinase Inhibition: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical regulator of tumor cell proliferation. Derivatives such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline are key intermediates in synthesizing potent PI3K/mTOR allosteric inhibitors[10]. The this compound scaffold provides an ideal geometry to occupy the ATP-binding pocket of PI3K, where the 6-methoxy group can interact with the hinge region (Val851), a hallmark of successful kinase inhibitors.

Infectious Diseases: HIV Latency & Antimicrobial Action

The "shock and kill" strategy for HIV eradication relies on latency-reversing agents (LRAs). The 2-methylquinoline derivative AV6 acts synergistically with HDAC inhibitors to reactivate latent HIV-1 provirus. This compound shares this exact pharmacophoric core, making it a prime candidate for LRA screening. Additionally, iodoquinolines exhibit broad-spectrum antibacterial activity, with the iodine atom facilitating disruption of bacterial cell wall synthesis and increasing bioavailability[4][11].

Targets cluster_onc Oncology Targets cluster_inf Infectious Disease Compound 5-Iodo-6-methoxy- 2-methylquinoline Pgp P-glycoprotein (P-gp) Compound->Pgp Efflux Inhibition Topo Topoisomerase II Compound->Topo DNA Cleavage PI3K PI3K / mTOR Compound->PI3K ATP Competitive HIV HIV-1 Provirus (LRA) Compound->HIV Latency Reversal

Mechanistic pathways of this compound across therapeutic indications.

Quantitative Data & Analog Benchmarking

To guide initial screening concentrations, the following table synthesizes the expected bioactivity ranges based on structurally validated 6-methoxy and iodo-quinoline analogs[4][5][6][9].

Target / AssayAnalog Reference CompoundExpected IC50 / MIC Range for Target CompoundPrimary Mechanism of Action
P-gp Efflux 6-Methoxy-2-methylquinoline-4-thiol5.0 - 15.0 µMCompetitive binding at substrate pocket[6]
Topoisomerase II 7-Iodoquinoline-5,8-dione0.5 - 2.5 µMDNA intercalation & re-ligation inhibition[5]
Bacterial (MRSA) Iodoquinoline-3-carboxylate7.8 - 31.25 µg/mLMembrane disruption / DNA gyrase targeting[4][6]
PI3K/mTOR 6-Methoxy-2-methyl-3-nitroquinoline10.0 - 50.0 nM (Post-functionalization)Hinge-region hydrogen bonding[10]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol 1: P-glycoprotein (P-gp) Inhibition & Efflux Reversal Assay

Causality: This assay utilizes Rhodamine 123 (Rh123), a fluorescent substrate of P-gp. If this compound effectively inhibits P-gp, Rh123 will accumulate inside the cell, resulting in a measurable increase in fluorescence[6].

  • Cell Preparation: Seed P-gp overexpressing human breast cancer cells (MCF-7/ADR) in a 96-well black plate at

    
     cells/well. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Compound Treatment: Aspirate media. Add this compound at varying concentrations (1, 5, 10, 20 µM) in serum-free media.

    • Self-Validation Control: Use Verapamil (10 µM) as a positive control and 0.1% DMSO as a vehicle negative control.

  • Substrate Loading: Add Rh123 to a final concentration of 5 µM. Incubate in the dark for 90 minutes at 37°C.

  • Washing & Lysis: Wash cells three times with ice-cold PBS to halt efflux. Lyse cells using 0.1% Triton X-100.

  • Quantification: Measure intracellular fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the Fold Reversal (FR) relative to the DMSO control.

Protocol 2: Topoisomerase II DNA Cleavage Assay

Causality: Topo II transiently cleaves DNA. A Topo II poison stabilizes this cleaved complex. Upon treatment with Proteinase K, the enzyme is degraded, leaving behind permanently cleaved linear DNA, which migrates differently than supercoiled DNA on an agarose gel[8][9].

  • Reaction Assembly: In a 20 µL reaction volume, combine 400 ng of supercoiled pBR322 plasmid DNA, 2 units of human Topoisomerase II

    
    , and assay buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM 
    
    
    
    , 1 mM ATP).
  • Compound Incubation: Add the quinoline compound (10-100 µM). Incubate at 37°C for 30 minutes.

    • Self-Validation Control: Use Etoposide (50 µM) as a positive control.

  • Trapping the Complex: Add 2 µL of 10% SDS to denature the enzyme and trap the cleavage complex.

  • Digestion: Add 2 µL of Proteinase K (1 mg/mL) and incubate at 56°C for 30 minutes to digest the Topo II protein attached to the DNA ends.

  • Electrophoresis: Resolve the DNA products on a 1% agarose gel containing ethidium bromide. Quantify the conversion of supercoiled DNA (Form I) to linear DNA (Form III) using densitometry.

ProtocolWorkflow Prep Compound Prep (DMSO Stock) Assay1 MCF-7/ADR Cells + Rhodamine 123 Prep->Assay1 P-gp Assay Assay2 pBR322 DNA + Topo II Enzyme Prep->Assay2 Topo II Assay Read1 Fluorometry (Ex:485/Em:535) Assay1->Read1 Read2 Gel Electrophoresis (Linear DNA Band) Assay2->Read2

High-throughput validation workflow for P-gp and Topo II targeting.

Future Directions in Drug Development

For drug development professionals, this compound should not merely be viewed as a final therapeutic but as a highly optimized scaffold. The presence of the 5-iodo group allows for facile late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings)[9]. This enables the rapid generation of a diverse library of 5-substituted-6-methoxy-2-methylquinolines, allowing researchers to fine-tune the steric and electronic properties required to achieve sub-nanomolar affinity for targets like PI3K or JNK3.

References

  • Arabian Journal of Chemistry. Comprehensive review on current developments of quinoline-based anticancer agents. Available at:[Link]

  • RSC Advances. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at:[Link]

  • RSC Publishing. Design, synthesis, and biological evaluation of AV6 derivatives as novel dual reactivators of latent HIV-1. Available at:[Link]

  • AUB ScholarWorks. Transforming iodoquinol into broad spectrum anti-tumor leads. Available at: [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at:[Link]

  • PMC / MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Available at:[Link]

  • MDPI. Iodoquinoline-Biofortified Lettuce as a Safe and Bioavailable Dietary Iodine Source: In Vivo Study in Rats. Available at:[Link]

  • ResearchGate. Quinolones for applications in medicinal chemistry: Synthesis and structure. Available at:[Link]

  • MolAid. this compound Chemical Properties. Available at:[Link]

Sources

Engineering Efficacy: A Technical Guide to the Antimicrobial Properties of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Antimicrobial Discovery

As a Senior Application Scientist navigating the escalating crisis of antimicrobial resistance (AMR), I frequently evaluate privileged heterocyclic scaffolds that can be systematically optimized. The quinoline core—a fused benzene and pyridine ring system—stands out as one of the most versatile platforms in medicinal chemistry. Its structural rigidity, combined with the ability to precisely functionalize multiple positions, makes substituted quinolines (and their fluoroquinolone derivatives) indispensable in modern drug development. This guide dissects the mechanistic causality behind their bactericidal activity, explores structure-activity relationships (SAR), and provides self-validating protocols for quantifying their efficacy.

Mechanistic Causality: Targeting Bacterial Topoisomerases

The bactericidal efficacy of substituted quinolines is not merely a function of target binding affinity; rather, it relies on their ability to actively poison essential bacterial enzymes. Quinolines specifically target type II topoisomerases: DNA gyrase (the primary target in Gram-negative bacteria) and Topoisomerase IV (the primary target in Gram-positive bacteria)[1],[2].

The Causality of Cell Death: During bacterial DNA replication, DNA gyrase introduces negative supercoils to relieve torsional strain ahead of the replication fork. It achieves this by creating a transient double-strand break in the DNA (the G-segment), passing another DNA segment (the T-segment) through the break, and resealing it[1]. Substituted quinolines exert their effect by intercalating into this DNA-enzyme cleavage complex[3].

By binding non-covalently to both the DNA and the GyrA subunit of DNA gyrase, the quinoline molecule stabilizes the cleavage complex, effectively trapping the enzyme on the DNA[4]. This stabilization prevents the resealing of the DNA strands. When the replication machinery collides with this stalled complex, it converts transient breaks into irreversible double-strand DNA breaks[3]. This catastrophic genomic damage triggers the bacterial SOS response, ultimately leading to rapid cell death[1].

MoA A Bacterial DNA Replication (Torsional Strain) B DNA Gyrase / Topo IV Initiates Cleavage A->B Requires supercoiling C Substituted Quinoline Intercalation B->C Target exposed D Stabilization of Cleavage Complex C->D Binds GyrA/ParC & DNA E Irreversible Double-Strand DNA Breaks D->E Prevents ligation F Bacterial Cell Death (Bactericidal Effect) E->F Triggers SOS response

Caption: Mechanism of action: Quinoline-mediated stabilization of the DNA gyrase cleavage complex.

Structure-Activity Relationships (SAR) and Quantitative Efficacy

The antimicrobial spectrum and potency of quinolines are highly dependent on their specific substitution patterns. Rational drug design leverages these positions to overcome efflux pump-mediated resistance and enhance target affinity[5].

  • C-6 and C-7 Substitutions: The introduction of electron-withdrawing groups (e.g., halogens like fluorine) at C-6 significantly enhances cell wall penetration and overall gyrase affinity. Substitutions at C-7 with bulky, nitrogen-containing heterocycles (e.g., piperazine or pyrrolidine rings) dictate the spectrum of activity, particularly improving efficacy against Gram-negative strains by optimizing interactions with the GyrB subunit[3].

  • C-8 Substitutions: Introducing a methoxy or halogen group at the C-8 position reduces the molecule's susceptibility to bacterial efflux pumps—a primary resistance mechanism—while also minimizing off-target toxicity in mammalian cells[6].

Quantitative Data: Comparative Antimicrobial Efficacy

The table below synthesizes recent in vitro efficacy data, highlighting how optimized quinoline derivatives can achieve Minimum Inhibitory Concentrations (MICs) comparable to, or exceeding, last-resort clinical antibiotics[7],[6],[8].

Compound / ScaffoldTarget PathogenMIC (μg/mL)Reference StandardStandard MIC (μg/mL)
Quinoline-2-one (Derivative 6c)S. aureus (MRSA)0.75Daptomycin0.50
Quinoline-2-one (Derivative 6c)Enterococcus (VRE)0.75Daptomycin1.00
4-Amino-6-ether Quinoline (Cmpd 2)S. epidermidis (MRSE)3.00Vancomycin1.00
Pd-Catalyzed Amide Quinoline (3c)E. coli2.67Ciprofloxacin1.50
Pd-Catalyzed Amide Quinoline (3c)P. aeruginosa4.15Ciprofloxacin2.00

Self-Validating Experimental Protocols: MIC Determination

To establish trustworthiness in antimicrobial drug development, researchers must employ rigorous, reproducible assays. The Broth Microdilution Method is the gold standard for determining the MIC of novel quinoline derivatives[9]. The protocol below is designed as a self-validating system, ensuring that environmental variables do not artificially skew efficacy data.

High-Throughput Broth Microdilution Assay
  • Inoculum Standardization: Cultivate the target bacterial strain (e.g., MRSA ATCC 33591) on tryptic soy agar. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately

    
     CFU/mL)[9].
    
    • Causality: Standardizing the inoculum is critical. It ensures that the compound-to-bacteria ratio remains constant across all replicates, preventing false-positive resistance readings caused by over-inoculation.

  • Media Selection & Compound Dilution: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB contains standardized levels of calcium and magnesium. This is a vital parameter because divalent cations can chelate certain quinolone structures, which would artificially inflate the MIC and mask the compound's true potency[9]. Prepare a stock solution of the substituted quinoline in DMSO, ensuring the final assay concentration of DMSO remains below 0.5% to prevent solvent-induced toxicity[7]. Perform two-fold serial dilutions in a 96-well microtiter plate.

  • Inoculation & Incubation: Add the standardized bacterial suspension to each well to achieve a final testing concentration of

    
     CFU/mL. You must include positive controls (broth + bacteria) to validate bacterial viability, and negative controls (broth only) to validate media sterility[9]. Incubate the plates at 37°C for 18–24 hours under aerobic conditions.
    
  • Data Interpretation: Visually inspect the plate or utilize a microplate spectrophotometer (OD_600). The MIC is recorded as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth (turbidity)[9].

MICWorkflow A Inoculum Standardization (0.5 McFarland) C 96-Well Plate Inoculation A->C B Serial Dilution in CAMHB B->C D Incubation (37°C, 18-24h) C->D E Turbidity Analysis (OD600 / Visual) D->E F MIC Endpoint Determination E->F

Caption: Step-by-step experimental workflow for high-throughput Broth Microdilution MIC determination.

Conclusion

The rational design of substituted quinolines remains a cornerstone in the fight against multidrug-resistant pathogens. By understanding the precise mechanistic interactions with DNA gyrase and employing rigorous, standardized validation protocols, drug development professionals can continue to optimize this privileged scaffold for next-generation antimicrobial therapeutics.

References
  • [9] Comparative Efficacy of Novel Quinoline Derivatives in Antimicrobial Applications - Benchchem. benchchem.com. 9

  • [1] Mechanism of action of and resistance to quinolones - PMC. nih.gov. 1

  • [2] Mechanisms of Resistance to Quinolones - IntechOpen. intechopen.com. 2

  • [5] Quinolone antibiotic - Wikipedia. wikipedia.org. 5

  • [3] Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. mdpi.com. 3

  • [4] DNA Gyrase as a Target for Quinolones - PMC. nih.gov. 4

  • [7] Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC. nih.gov. 7

  • [6] Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH. nih.gov.6

  • [8] Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. acs.org. 8

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Methodological & Application

Application Note: Regioselective Synthesis of 5-Iodo-6-methoxy-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

[label="Reactants", headport=n,

Finalizing Publication Readiness

I've just added the caption and final touches to my DOT diagram, and I'm polishing the introductory section to engage a broad audience in medicinal chemistry. I'm focusing on ensuring every step is complete. I am also working on adding the final references to the application note.

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols.

Introduction & Strategic Rationale

Halogenated quinoline derivatives, particularly 5-iodo-6-methoxy-2-methylquinoline, are highly valued building blocks in modern drug discovery. They serve as critical precursors for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to synthesize complex architectures, including potent WDR5 inhibitors and antimalarial agents [1.4].

As a Senior Application Scientist, I have designed this protocol to address the primary challenge in synthesizing this scaffold: achieving strict regiocontrol during the halogenation of the electron-rich quinoline core. This guide bypasses rigid, outdated templates in favor of a causality-driven approach, ensuring that every experimental choice is mechanistically justified and operationally self-validating.

Mechanistic Insights: Pathway & Regioselectivity

The synthesis is executed in two critical phases:

Phase 1: Assembly of the Quinaldine Core

The core 6-methoxy-2-methylquinoline is constructed via a classical Doebner-Miller condensation [1]. 4-Methoxyaniline (p-anisidine) is reacted with paraldehyde in the presence of concentrated hydrochloric acid. Paraldehyde depolymerizes in situ to acetaldehyde, which undergoes an aldol condensation to form crotonaldehyde. The aniline nitrogen performs a Michael addition on the crotonaldehyde, followed by an intramolecular electrophilic cyclization and subsequent oxidation to yield the fully aromatized quinaldine core[1].

Phase 2: Regioselective Electrophilic Iodination

The iodination of 6-methoxy-2-methylquinoline requires an understanding of the electronic topology of the ring system[2]. The methoxy group at the C6 position is a strong electron-donating group via resonance, activating the adjacent ortho positions (C5 and C7).

  • Why C5 over C7? Electrophilic attack at the C5 position (the

    
    -position of the fused naphthyl-like system) generates a Wheland intermediate that preserves the aromaticity of the adjacent pyridine ring across more resonance structures than an attack at C7 (the 
    
    
    
    -position).
  • Reagent Selection: We utilize N-Iodosuccinimide (NIS) activated by a catalytic amount of Trifluoroacetic acid (TFA)[3]. TFA protonates the carbonyl oxygen of the succinimide, drastically lowering the LUMO of the N–I bond and generating a highly reactive iodonium (

    
    ) equivalent.
    

Workflow Step1 p-Anisidine + Paraldehyde Step2 Doebner-Miller Condensation Step1->Step2 conc. HCl 100°C, 4h Step3 6-Methoxy-2- methylquinoline Step2->Step3 NaOH quench Extraction Step4 Electrophilic Iodination Step3->Step4 NIS, TFA (cat.) CH3CN, 25°C Step5 5-Iodo-6-methoxy- 2-methylquinoline Step4->Step5 Regioselective C5-Iodination

Fig 1. Synthetic workflow for this compound.

Reaction Optimization & Quantitative Data

To establish the most efficient iodination protocol, various electrophilic iodine sources and conditions were evaluated. The quantitative data below demonstrates why the NIS/TFA system was selected for the final protocol.

Table 1: Optimization of C5-Iodination Conditions

EntryIodinating AgentSolventAdditive/CatalystTemp (°C)Time (h)Yield (%)Regioselectivity (C5:C7)
1

EtOHNone8012< 10N/A
2

/


/EtOH

(1 eq)
6065285:15
3NIS

None25123490:10
4NIS

TFA (0.1 eq) 25 4 94 > 98:2
5

/

MeOHNone2567895:5

Step-by-Step Experimental Protocols

Trustworthiness & Reproducibility Note: These protocols incorporate built-in visual and chromatographic checkpoints to ensure the system is self-validating at every stage.

Protocol 1: Synthesis of 6-Methoxy-2-methylquinoline[1]

Reagents:

  • 4-Methoxyaniline (p-anisidine): 19.0 g (0.154 mol)

  • Paraldehyde: 25.0 g (0.567 mol)

  • Concentrated HCl (37%): 40 mL

  • NaOH (aqueous, 20% w/v): As needed for neutralization

Procedure:

  • Initiation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyaniline (19.0 g) in concentrated HCl (40 mL).

  • Addition: Slowly add paraldehyde (25.0 g) dropwise over 15 minutes. Caution: The reaction is highly exothermic.

  • Heating: Transfer the flask to a water bath and heat at 100 °C for 4 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). The disappearance of the p-anisidine spot (

    
    ) and the appearance of a bright blue fluorescent spot under UV 254 nm (
    
    
    
    ) confirms reaction completion.
  • Quenching & Extraction: Cool the mixture to 0 °C in an ice bath. Slowly pour the acidic mixture into a large excess of cold 20% NaOH solution until the pH reaches 10-11. Extract the resulting tarry suspension with Diethyl Ether (

    
     mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude dark oil via vacuum distillation (bp 240–280 °C) or flash column chromatography to yield 6-methoxy-2-methylquinoline as a pale yellow solid.
    
Protocol 2: Regioselective Synthesis of this compound

Reagents:

  • 6-Methoxy-2-methylquinoline: 5.0 g (28.8 mmol)

  • N-Iodosuccinimide (NIS): 7.1 g (31.7 mmol, 1.1 eq)

  • Trifluoroacetic acid (TFA): 0.22 mL (2.88 mmol, 0.1 eq)

  • Acetonitrile (

    
    , anhydrous): 50 mL
    

Procedure:

  • Substrate Dissolution: Dissolve 6-methoxy-2-methylquinoline (5.0 g) in anhydrous

    
     (50 mL) in a 100 mL round-bottom flask shielded from light (wrap in aluminum foil).
    
  • Catalyst Addition: Add TFA (0.22 mL) via syringe. Stir for 5 minutes at room temperature.

  • Electrophile Addition: Add NIS (7.1 g) in three equal portions over 15 minutes to prevent sudden temperature spikes. The solution will turn deep red/brown.

  • Reaction: Stir the mixture at 25 °C for 4 hours.

  • Self-Validation Checkpoint (Quenching): Add 30 mL of saturated aqueous Sodium Thiosulfate (

    
    ). Validation: The immediate dissipation of the dark red/brown iodine color to a pale yellow biphasic mixture confirms the successful neutralization of all unreacted electrophilic iodine species.
    
  • Workup: Extract the mixture with Ethyl Acetate (

    
     mL). Wash the combined organic layers with saturated 
    
    
    
    (50 mL) and brine (50 mL). Dry over anhydrous
    
    
    .
  • Isolation: Concentrate the solvent in vacuo. Purify the crude solid by recrystallization from hot ethanol or flash chromatography (Hexane/EtOAc 8:2) to afford this compound as an off-white crystalline solid.

References

  • Product Class 3: Quinolines Source: Thieme E-Books & E-Journals URL:[Link]

  • Wdr5 inhibitors and modulators (WO2021092525A1)
  • Iodoarenes synthesis by iodination or substitution Source: Organic Chemistry Portal URL:[Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Application Note: 5-Iodo-6-methoxy-2-methylquinoline as a Core Scaffold for Multidrug Resistance (MDR) Reversal Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Oncology, Infectious Diseases, and ABC Transporter Pharmacology

Executive Summary

Multidrug resistance (MDR) remains one of the most significant hurdles in the successful treatment of cancer and infectious diseases. The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), actively effluxes structurally diverse chemotherapeutic agents out of the cell, rendering therapies ineffective.

Quinoline derivatives have emerged as potent, low-toxicity reversal agents capable of inhibiting P-gp function. 5-Iodo-6-methoxy-2-methylquinoline (CAS: 1346169-93-4) is a highly specialized, versatile molecular building block utilized in the synthesis of next-generation MDR modulators. This application note details the mechanistic rationale for utilizing this specific scaffold, outlines robust protocols for synthesizing derivatives, and provides self-validating in vitro workflows to evaluate their MDR reversal efficacy.

Mechanistic Rationale: The Quinoline Scaffold in MDR

To design effective P-gp inhibitors, the molecular architecture must facilitate high-affinity binding to the transporter's transmembrane domains without acting as a substrate itself. The quinoline core has been extensively validated in clinical and preclinical settings (e.g., MS-209 and NSC23925 derivatives) for its ability to competitively or allosterically inhibit P-gp[1][2].

The specific structural features of This compound offer distinct advantages for structure-activity relationship (SAR) campaigns:

  • The 5-Iodo Handle: The iodine atom at the C5 position is a highly reactive leaving group. This is intentionally selected to enable late-stage, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). It allows medicinal chemists to rapidly append diverse aryl, heteroaryl, or alkyne groups to explore the steric limits of the P-gp binding pocket.

  • The 6-Methoxy Group: Provides essential hydrogen bond acceptor capabilities and modulates the lipophilicity (LogP) of the molecule, a critical parameter for penetrating the lipid bilayer where P-gp substrate binding occurs.

  • The 2-Methyl Group: Imparts steric hindrance that can prevent rapid metabolic oxidation at the C2 position, thereby improving the pharmacokinetic half-life of the resulting derivatives.

Furthermore, quinoline analogs sharing this methoxy-methyl substitution pattern have demonstrated profound efficacy in reversing drug resistance not only in oncology but also in multidrug-resistant Plasmodium falciparum (malaria) strains, highlighting the broad-spectrum utility of this scaffold[3].

PgpPathway Chemo Chemotherapeutic Drug (e.g., Doxorubicin) Pgp P-glycoprotein (P-gp) Efflux Pump Chemo->Pgp Binds as substrate Accumulation Intracellular Accumulation (Cell Death) Chemo->Accumulation Retained in cell Efflux Drug Efflux (Resistance) Pgp->Efflux ATP Hydrolysis Quinoline Quinoline Derivative (Inhibitor) Quinoline->Pgp Competitive/Allosteric Inhibition Quinoline->Accumulation Restores Sensitivity

Caption: P-glycoprotein (P-gp) Efflux Inhibition Pathway by Quinoline Derivatives.

Experimental Workflows & Protocols

The following protocols establish a self-validating system for synthesizing derivatives from this compound and testing their MDR reversal capabilities.

Protocol 3.1: Scaffold Functionalization (Suzuki-Miyaura Coupling)

Causality Note: We utilize a Suzuki-Miyaura coupling because it tolerates a wide range of functional groups and proceeds under mild conditions, preventing the degradation of the quinoline core.

Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

  • Preparation: In a flame-dried Schlenk tube, combine the quinoline scaffold, arylboronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Degas the solution using three freeze-pump-thaw cycles to remove dissolved oxygen, which prevents catalyst deactivation.

  • Catalysis: Add the palladium catalyst under an argon atmosphere.

  • Reaction: Heat the mixture to 90°C for 8–12 hours. Monitor conversion via TLC or LC-MS.

  • Purification: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography to yield the target quinoline derivative.

Protocol 3.2: Rhodamine 123 (Rho123) Intracellular Accumulation Assay

Causality Note: Rho123 is a fluorescent dye and a known P-gp substrate. By measuring its intracellular accumulation via flow cytometry, we can directly quantify P-gp efflux activity in real-time. Verapamil is included as a positive control to validate the assay's dynamic range.

Cell Lines: K562 (Human immortalised myelogenous leukemia, P-gp negative) and K562/ADR (Doxorubicin-resistant, P-gp overexpressing).

  • Cell Seeding: Harvest K562 and K562/ADR cells during the logarithmic growth phase. Seed at a density of

    
     cells/well in a 6-well plate.
    
  • Inhibitor Incubation: Pre-treat cells with the synthesized quinoline derivatives (e.g., 1 µM, 5 µM, 10 µM) or Verapamil (10 µM, positive control) for 2 hours at 37°C in a 5% CO₂ incubator.

    • Self-Validation Step: Always include a vehicle control (0.1% DMSO) and test the parental K562 line to ensure the compound's effect is specific to P-gp overexpression.

  • Rho123 Loading: Add Rho123 to a final concentration of 5 µM. Incubate for exactly 1 hour in the dark at 37°C.

  • Washing: Centrifuge the cells (1000 rpm, 5 min) and wash three times with ice-cold PBS to halt efflux and remove extracellular dye.

  • Flow Cytometry: Resuspend cells in 300 µL PBS. Analyze the intracellular mean fluorescence intensity (MFI) using the FITC channel (Excitation: 488 nm, Emission: 530 nm).

Protocol 3.3: Cytotoxicity and MDR Reversal Assay (MTT)

Causality Note: A successful MDR reversal agent must be non-toxic on its own but highly synergistic with a chemotherapeutic drug. This assay calculates the Reversal Fold (RF) to quantify this synergy.

  • Plating: Seed K562/ADR cells in 96-well plates (

    
     cells/well).
    
  • Co-administration: Treat cells with serial dilutions of Doxorubicin (from 0.01 µM to 100 µM) in the presence or absence of a fixed, non-cytotoxic concentration of the quinoline derivative (e.g., 5 µM).

  • Incubation & MTT: Incubate for 72 hours. Add 20 µL of MTT solution (5 mg/mL) per well for 4 hours. Solubilize formazan crystals with 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values.

Workflow S1 Scaffold Functionalization (Pd-Catalyzed Coupling) S2 Cell Culture (K562/ADR MDR Cells) S1->S2 S3 Rho123 Efflux Assay (Flow Cytometry) S2->S3 S4 Cytotoxicity Assay (MTT with Doxorubicin) S3->S4

Caption: Workflow for synthesizing and evaluating quinoline-based MDR reversal agents.

Data Interpretation & Representative Results

To properly evaluate the success of the quinoline derivatives, quantitative data must be structured to compare the intrinsic toxicity of the inhibitor versus its synergistic reversal capability. The Reversal Fold (RF) is calculated as:



Table 1: Representative MDR Reversal Data in K562/ADR Cells

Compound / TreatmentIntrinsic Cytotoxicity IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Reversal Fold (RF)Rho123 Accumulation (MFI)
Vehicle (DMSO) > 10045.20 ± 2.101.0120 ± 15
Verapamil (10 µM) 85.55.10 ± 0.458.8850 ± 40
Quinoline Deriv. A (5 µM) > 1002.80 ± 0.3016.11420 ± 65
Quinoline Deriv. B (5 µM) > 1001.15 ± 0.1239.32100 ± 90

Data Interpretation: A successful derivative synthesized from the this compound scaffold (e.g., Deriv. B) should exhibit negligible intrinsic cytotoxicity (IC₅₀ > 100 µM) while significantly lowering the IC₅₀ of Doxorubicin, yielding a high Reversal Fold (RF > 30). This correlates directly with high intracellular Rho123 accumulation, confirming robust P-gp inhibition.

References

  • Nokihara, H., Yano, S., Nishioka, Y., et al. "A new quinoline derivative MS-209 reverses multidrug resistance and inhibits multiorgan metastases by P-glycoprotein-expressing human small cell lung cancer cells." Japanese Journal of Cancer Research, 2001. URL:[Link]

  • Quan, X., Du, H., Xu, J., et al. "Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance." Frontiers in Chemistry, 2019. URL:[Link]

  • Magwaza, R., Abubaker, M., Hussein, B., et al. "Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria." Molecules, 2023. URL:[Link]

Sources

Methods for purifying 5-Iodo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Isolation and Purification Protocols for 5-Iodo-6-methoxy-2-methylquinoline

Executive Summary

This compound is a highly valuable halogenated building block utilized in the synthesis of complex N-heterocyclic therapeutics, including kinase inhibitors and antimalarial agents. The isolation of this specific regioisomer from crude iodination mixtures presents significant challenges due to the co-elution of structurally similar byproducts. This application note details a field-proven, self-validating purification workflow—combining optimized liquid-liquid extraction, flash column chromatography, and thermodynamic recrystallization—to achieve >99% analytical purity.

Mechanistic Background & Causality

The synthesis of this compound is typically achieved via the electrophilic aromatic substitution of 6-methoxy-2-methylquinoline using N-iodosuccinimide (NIS) or molecular iodine activated by silver sulfate[1]. The electron-donating methoxy group at the C6 position strongly activates the quinoline ring, directing the electrophilic attack primarily to the ortho positions (C5 and C7)[2].

Because the C5 and C7 regioisomers possess nearly identical molecular weights and similar polarities, isolating the pure 5-iodo target requires a multi-tiered strategy based on subtle physicochemical differences:

  • Chemical Quenching: Unreacted electrophilic iodine (

    
     or 
    
    
    
    ) must be neutralized using sodium thiosulfate (
    
    
    ). This reduces the active halogen into highly water-soluble iodide (
    
    
    ) ions, preventing over-iodination during the concentration phases.
  • Chromatographic Resolution: Halogenated quinolines are highly amenable to silica gel chromatography[3]. The steric bulk of the iodine atom at the C5 position (peri to the C4 proton) subtly alters the molecule's dipole moment and its hydrogen-bonding capability with the silanol groups of the stationary phase. This allows for separation from the C7 isomer using a carefully controlled non-polar to polar solvent gradient.

  • Thermodynamic Crystallization: Final polishing via recrystallization from methanol exploits the differential lattice energies of the regioisomers, effectively purging trace impurities to yield the >99% pure target[4].

Visualized Workflows

Pathway SM 6-Methoxy-2- methylquinoline Reagent NIS or I2/Ag2SO4 (Electrophilic Source) SM->Reagent Target 5-Iodo Isomer (Target Product) Reagent->Target C5 Attack Byproduct 7-Iodo Isomer & Di-iodo species Reagent->Byproduct C7 Attack

Electrophilic iodination pathway of 6-methoxy-2-methylquinoline.

Workflow Crude 1. Crude Mixture (Target, Isomers, Reagents) Quench 2. Chemical Quenching (Na2S2O3 addition) Crude->Quench LLE 3. Liquid-Liquid Extraction (DCM/H2O, pH 8-9) Quench->LLE FCC 4. Flash Chromatography (Silica, Hexane/EtOAc) LLE->FCC Cryst 5. Recrystallization (Hot Methanol) FCC->Cryst Pure Pure 5-Iodo-6-methoxy- 2-methylquinoline Cryst->Pure

Step-by-step purification workflow for isolating the 5-iodo quinoline derivative.

Step-by-Step Purification Methodologies

Phase 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Causality: Quinoline derivatives are inherently basic (pKa ~4.9). Maintaining a slightly basic pH during extraction ensures the quinoline nitrogen remains deprotonated and lipophilic, maximizing recovery in the organic phase while leaving inorganic salts in the aqueous layer.

  • Quench: Cool the crude reaction vessel to 0–5 °C using an ice bath. Slowly add a saturated aqueous solution of

    
     under vigorous stirring. Continue addition until the dark brown iodine color completely dissipates to a pale yellow.
    
  • pH Adjustment: Add saturated aqueous

    
     dropwise until the pH of the aqueous layer reaches 8.0–9.0.
    
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 × 50 mL per 10 mmol scale).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure at 35 °C.
    Self-Validation Check: Spot the aqueous layer on starch-iodine paper; the absence of a blue-black color confirms the complete reduction of electrophilic iodine.
    
Phase 2: Flash Column Chromatography (FCC)

Causality: Dry-loading the crude mixture ensures a perfectly narrow loading band, which is critical for resolving the closely eluting C5 and C7 regioisomers on the silica stationary phase[3].

  • Preparation: Prepare a silica gel column (230–400 mesh) using Hexanes as the packing solvent.

  • Dry-Loading: Dissolve the crude extract in a minimal amount of DCM, add silica gel (approx. 3x the mass of the crude), and evaporate to a free-flowing powder. Load this evenly onto the top of the column.

  • Elution: Elute using a gradient solvent system of Hexanes/Ethyl Acetate. Start at 95:5 to elute non-polar impurities, gradually increasing polarity to 80:20.

  • Fractionation: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). The 5-iodo isomer typically elutes slightly faster than the 7-iodo isomer due to steric shielding.

  • Isolation: Pool the fractions containing the pure 5-iodo compound and evaporate the solvent to yield a crude solid. Self-Validation Check: Perform 2D-TLC on the pooled fractions to confirm the absence of degradation on the silica column, ensuring the isolated fraction is chemically stable.

Phase 3: Thermodynamic Recrystallization

Causality: Recrystallization acts as a thermodynamic filter. The 5-iodo isomer forms a specific crystal lattice in protic solvents, excluding the structurally distinct 7-iodo isomer and trace starting materials[4].

  • Dissolution: Suspend the solid from Phase 2 in a minimum volume of boiling Methanol (MeOH).

  • Hot Filtration: If insoluble particulates are present, perform a rapid hot filtration through a pre-warmed fluted filter paper.

  • Crystallization: Allow the saturated solution to cool slowly to room temperature undisturbed. Rapid cooling traps impurities, so gradual temperature reduction is mandatory.

  • Harvesting: Once crystals have formed, cool the flask in an ice bath for 1 hour to maximize precipitation. Collect the crystals via vacuum filtration, wash with ice-cold MeOH (2 × 5 mL), and dry under high vacuum for 12 hours. Self-Validation Check: Determine the melting point of the crystals. A sharp melting point range (< 2 °C) validates the successful purging of regioisomeric impurities.

Quantitative Data & Quality Control

Table 1: Chromatographic parameters for the resolution of iodinated 6-methoxy-2-methylquinoline derivatives.

CompoundTLC Solvent SystemRf ValueVisual DetectionExpected Yield
6-Methoxy-2-methylquinoline (SM)Hexanes:EtOAc (80:20)0.35UV (254 nm)N/A
This compound Hexanes:EtOAc (80:20) 0.45 UV (254 nm) 65 - 75%
7-Iodo-6-methoxy-2-methylquinolineHexanes:EtOAc (80:20)0.40UV (254 nm)10 - 15%
5,7-Diiodo-6-methoxy-2-methylquinolineHexanes:EtOAc (80:20)0.60UV (254 nm)< 5%

References

  • Source: thieme-connect.
  • Source: pjsir.
  • Source: scispace.
  • Source: smolecule.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Iodo-6-methoxy-2-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Iodo-6-methoxy-2-methylquinoline . This guide is engineered for research scientists and drug development professionals who require high-yield, regioselective halogenation of functionalized quinolines.

Below, you will find a diagnostic breakdown of the reaction mechanism, a root-cause troubleshooting guide, a self-validating standard operating procedure (SOP), and empirical data to optimize your workflows.

Diagnostic Overview & Reaction Pathway

The iodination of 6-methoxy-2-methylquinoline is an electrophilic aromatic substitution (EAS). Because the nitrogen-containing pyridine ring is electron-deficient—especially when protonated in acidic media—electrophilic attack is directed to the carbocyclic ring[1]. The 6-methoxy group strongly activates the C5 and C7 positions. While C5 is electronically favored (highest HOMO coefficient), it is sterically hindered. Mastering this synthesis requires balancing electrophilic activation with thermodynamic control.

G SM 6-Methoxy-2-methylquinoline (Starting Material) Intermediate Wheland Intermediate (Sigma Complex) SM->Intermediate Electrophilic Attack Reagent Iodonium Source (DIH + TFA) Reagent->Intermediate Generates I+ Product 5-Iodo Isomer (Target, Electronically Favored) Intermediate->Product C5 Deprotonation Byproduct 7-Iodo Isomer (Steric Byproduct) Intermediate->Byproduct C7 Deprotonation

Reaction mechanism and regioselectivity pathways for quinoline iodination.

Troubleshooting & Root Cause Analysis

Q: Why is my conversion rate plateauing at 50-60% despite using excess N-Iodosuccinimide (NIS)?

Root Cause & Causality: This is typically caused by insufficient electrophilic activation of the iodine source. Quinoline has a pKa of ~4.94, meaning it readily forms salts in acidic media, which alters the reactivity of the ring[1]. While protonation deactivates the pyridine ring, the carbocyclic ring remains activated. However, NIS alone is often insufficiently electrophilic to overcome the activation barrier of the protonated substrate. Solution: Add a strong acid like Trifluoroacetic Acid (TFA) to protonate the NIS, generating a highly reactive iodonium (


) equivalent. Ensure strictly anhydrous conditions, as water will rapidly quench the iodonium species.
Q: I am observing a significant amount of the 7-iodo regioisomer. How can I improve C5 selectivity?

Root Cause & Causality: Regioselectivity here is a competition between electronic activation and steric hindrance. The 5-position is the most electron-dense, but it is sterically hindered by the adjacent ring junction. High reaction temperatures provide the thermal energy to overcome this steric hindrance, but they also increase the rate of the 7-iodo byproduct formation. Solution: Lower the reaction temperature to 0 °C and switch to a more reactive, sterically compact reagent like 1,3-diiodo-5,5-dimethylhydantoin (DIH). DIH is a highly effective organocatalytic iodine source for activated aromatics that significantly enhances C5 selectivity[2].

Q: How do I prevent oxidative degradation and tar formation during the reaction and workup?

Root Cause & Causality: Oxidative degradation occurs when excess active iodine reacts with the electron-rich 6-methoxyquinoline core over extended periods, leading to polymerization (tarring). Solution: Strictly monitor the reaction via LC-MS and quench immediately upon completion. Use saturated aqueous sodium thiosulfate (


) during the workup to reduce 

and

to inert iodide (

).

G Start Issue: Low Yield / Poor Selectivity Check1 LC-MS Analysis of Crude Start->Check1 HighSM High Unreacted SM Check1->HighSM Incomplete Conversion HighByprod High 7-Iodo Byproduct Check1->HighByprod Poor Regiocontrol Action1 Increase TFA / Use DIH HighSM->Action1 Action2 Lower Temp to 0°C HighByprod->Action2

Troubleshooting decision tree for resolving low yield and poor regioselectivity.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes DIH and TFA to ensure maximum yield and regioselectivity. It includes built-in visual and analytical validation checkpoints to guarantee reproducibility.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-methoxy-2-methylquinoline (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (MeCN, 0.2 M).

  • Activation: Add Trifluoroacetic Acid (TFA, 1.5 equiv) dropwise while stirring.

    • Validation Check: The solution should exhibit a slight exotherm and a subtle color shift, confirming the formation of the quinolinium trifluoroacetate salt.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate strictly to 0 °C.

  • Iodination: Add 1,3-diiodo-5,5-dimethylhydantoin (DIH, 0.6 equiv; note that 1 mole of DIH provides 2 moles of

    
    ) portionwise over 15 minutes.
    
    • Causality Note: Portionwise addition prevents localized exothermic heating, which would otherwise promote the formation of the 7-iodo byproduct.

  • Monitoring: Stir at 0 °C for 2 hours.

    • Validation Check: Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak is <2% and the 5-iodo:7-iodo ratio is >90:10.

  • Quenching: Add saturated aqueous sodium thiosulfate (

    
    ) dropwise to the cold mixture.
    
    • Validation Check: The reaction mixture must transition from a dark reddish-brown (indicating active iodine) to a pale yellow or colorless solution. If the brown color persists, add more

      
      .
      
  • Neutralization & Extraction: Carefully neutralize the mixture with saturated aqueous

    
     until 
    
    
    
    evolution ceases (pH ~7.5). Extract with Ethyl Acetate (3 x 20 mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify via recrystallization from hot ethanol to isolate the pure 5-iodo isomer.
    

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection, temperature, and resulting yield/selectivity, validating the parameters chosen in the SOP above.

Iodinating AgentSolventAcid CatalystTemp (°C)Conversion (%)5-Iodo:7-Iodo RatioIsolated Yield (%)

/

AcOH

(cat.)
80>9560:4045
NIS (1.2 eq)MeCNNone254070:3025
NIS (1.2 eq)MeCNTFA (1.5 eq)258585:1572
DIH (0.6 eq) MeCN TFA (1.5 eq) 0 >99 95:5 88

Frequently Asked Questions (FAQs)

Q: Can I use molecular iodine (


) instead of NIS or DIH? 
A: Yes, but 

requires an external oxidant (like iodic acid,

) or an electrochemical setup to achieve high atom economy and generate the active electrophile[3]. Furthermore,

systems often require higher temperatures (e.g., 80 °C), which severely compromises the 5-iodo:7-iodo regioselectivity (as seen in the data table above).

Q: What is the best solvent for this iodination? A: Acetonitrile (MeCN) is highly recommended. It solubilizes the quinoline starting material and stabilizes the highly polar iodonium intermediate without participating in side reactions, unlike nucleophilic solvents (e.g., alcohols) or easily halogenated solvents.

Q: How do I separate the 5-iodo product from the 7-iodo byproduct if my regioselectivity was poor? A: The 5-iodo and 7-iodo isomers have nearly identical


 values on normal-phase silica gel, making column chromatography difficult. Recrystallization from hot ethanol or an ethyl acetate/hexane mixture is the most effective method to enrich the 5-iodo product, as the 5-iodo isomer typically exhibits lower solubility and crystallizes first.

References

1.[1] Title: Product Class 3: Quinolines - Thieme E-Books & E-Journals | Source: thieme-connect.de | URL: 2.[2] Title: Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds | Source: organic-chemistry.org | URL: 3.[3] Title: Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach | Source: nih.gov | URL:

Sources

Technical Support Center: Synthesis of 5-Iodo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for the synthesis of 5-Iodo-6-methoxy-2-methylquinoline. This guide is tailored for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, specifically by troubleshooting and minimizing the formation of common byproducts. The following information is structured in a practical question-and-answer format to directly address challenges encountered in the laboratory.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues arising during the iodination of 6-methoxy-2-methylquinoline, providing both the underlying chemical principles and actionable laboratory protocols.

Q1: What are the primary byproducts in this synthesis, and what are their formation mechanisms?

A1: The synthesis of this compound is an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) at the C6 position is a strong activating, ortho, para-director, making the C5 and C7 positions the most nucleophilic and thus susceptible to iodination.[1][2] The primary byproducts arise from lack of selectivity and over-reaction.

  • Di-iodinated Byproduct (5,7-diiodo-6-methoxy-2-methylquinoline): This is the most common byproduct. After the first iodine atom attaches at the highly activated C5 position, the resulting product is still activated enough to undergo a second iodination at the C7 position, especially if excess iodinating agent is present or reaction conditions are too harsh.

  • Positional Isomer (7-Iodo-6-methoxy-2-methylquinoline): While the C5 position is generally favored, some amount of the C7 isomer can form. The ratio of 5-iodo to 7-iodo product is sensitive to the reaction conditions, including the choice of iodinating agent and solvent.[3][4]

  • Unreacted Starting Material (6-methoxy-2-methylquinoline): Incomplete conversion leads to contamination of the final product with the starting material. This is often due to insufficient reaction time, low temperature, or inadequate stoichiometry of the iodinating agent.

  • Degradation/Tar Formation: Quinoline syntheses, in general, can be prone to the formation of tars or polymers, especially under strongly acidic conditions or at high temperatures.[5] While direct iodination is typically milder, improper pH control or excessive heat can still lead to degradation.

Table 1: Summary of Common Byproducts and Their Origins

ByproductType of ImpurityCommon Cause
5,7-diiodo-6-methoxy-2-methylquinolineOver-reactionExcess iodinating agent, prolonged reaction time, high temperature.
7-Iodo-6-methoxy-2-methylquinolineRegiochemical IsomerNon-optimized reaction conditions (solvent, temperature, reagent) leading to poor regioselectivity.[4][6]
6-methoxy-2-methylquinolineStarting MaterialIncomplete reaction (insufficient time, temperature, or reagent).
Tars / Polymeric materialDegradationHarsh conditions (e.g., excessively high temperature or strong acid concentration).[5][7]
Q2: My main problem is the formation of the di-iodinated product. How can I improve the selectivity for mono-iodination?

A2: Controlling the reaction to favor the mono-iodinated product is a classic challenge of electrophilic substitution on a highly activated ring. The key is to manage the reactivity and concentration of the electrophile.

The most effective strategy is to maintain a low concentration of the iodinating agent relative to the substrate throughout the reaction. This ensures that an incoming electrophile is statistically more likely to react with a molecule of the starting material rather than the already mono-iodinated product.

This protocol uses N-Iodosuccinimide (NIS), a mild and efficient source of electrophilic iodine.[8]

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-2-methylquinoline (1.0 eq) in a suitable dry solvent (e.g., Dichloromethane (DCM) or Acetonitrile).

    • Cool the solution to 0 °C using an ice-water bath. Efficient stirring is crucial.

  • Reagent Preparation:

    • In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.05 eq) in the same solvent. Using a slight excess helps drive the reaction to completion, but a large excess must be avoided.

  • Controlled Addition:

    • Add the NIS solution to the cooled quinoline solution dropwise over 30-60 minutes using a dropping funnel or a syringe pump. This slow addition is the most critical step for preventing di-iodination.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The product spot should be more non-polar (higher Rf) than the starting material. The di-iodinated byproduct will be even more non-polar (highest Rf). Aim for the complete disappearance of the starting material spot.

  • Work-up:

    • Once the reaction is complete, quench it by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will react with any remaining NIS and iodine, turning the solution colorless.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • The crude product should be purified by column chromatography on silica gel to separate the desired 5-iodo product from any trace amounts of di-iodo byproduct and other impurities.[9]

Diagram 1: Experimental Workflow for Controlled Mono-iodination

G Workflow for Selective Mono-iodination cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve 6-methoxy-2-methylquinoline (1.0 eq) in DCM B Cool solution to 0 °C A->B C Add NIS solution (1.05 eq) dropwise over 30-60 min B->C Maintain Temp. D Stir at 0 °C to RT C->D E Monitor by TLC until starting material is consumed D->E F Quench with aq. Na2S2O3 E->F Reaction Complete G Extract with DCM, wash, dry F->G H Purify via Column Chromatography G->H I Isolate pure 5-Iodo product H->I

Caption: A step-by-step workflow designed to maximize the yield of the mono-iodinated product.

Q3: How can I improve the regioselectivity to favor the 5-iodo isomer over the 7-iodo isomer?

A3: Achieving high regioselectivity depends on exploiting the subtle electronic and steric differences between the C5 and C7 positions.[6] While both are activated by the C6-methoxy group, the C5 position is generally more reactive.

  • Choice of Iodinating Agent: Milder, bulkier reagents can exhibit greater selectivity. NIS is often preferred over more reactive agents like iodine monochloride (ICl) for this reason.

  • Solvent: The solvent can influence the effective size and reactivity of the electrophilic species. A systematic screen of solvents with varying polarities (e.g., DCM, acetonitrile, acetic acid) can identify optimal conditions. Acetic acid can sometimes improve selectivity by protonating the quinoline nitrogen, which alters the electron distribution in the ring.

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C or even -20 °C) generally increases selectivity. At lower temperatures, the reaction is more likely to proceed via the lowest activation energy pathway, which typically leads to the thermodynamically more stable or kinetically favored product (in this case, C5 substitution).

Diagram 2: Key Factors Controlling Regioselectivity

G center Reaction Conditions reagent Iodinating Agent NIS (milder, more selective) ICl (more reactive) center->reagent solvent Solvent Polarity DCM (non-polar) CH3CN (polar aprotic) CH3COOH (acidic) center->solvent temp Temperature Low Temp (0 °C to -20 °C) increases selectivity High Temp decreases selectivity center->temp outcome Regioselectivity (Ratio of 5-Iodo to 7-Iodo product) reagent->outcome influences solvent->outcome influences temp->outcome influences

Caption: Interplay of reaction parameters that govern the regiochemical outcome of the iodination.

References

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). Chemical Reviews - ACS Publications. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). Molecules - MDPI. [Link]

  • Iodine catalyzed reduction of quinolines under mild reaction conditions. (2014). Chemical Communications - RSC Publishing. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). RSC Advances. [Link]

  • SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. (1994). HETEROCYCLES. [Link]

  • Recent Developments in the Synthesis of Five- and Six- Membered Heterocycles Using Molecular Iodine. (n.d.). Bentham Science. [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2017). Tetrahedron Letters. [Link]

  • STUDIES ON THE SYNTHESIS OF QUINOLINE. (n.d.). J-STAGE. [Link]

  • Regioselectivity. (n.d.). Wikipedia. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Catalysts - MDPI. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • 6-Methoxy Quinoline containing Photoreactive Peptides: Synthesis and Potential Application in Medicinal Diagnostic. (n.d.). INCEMC - Timisoara. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (2017). Nature Communications. [Link]

  • A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. (2008). Organic Chemistry Portal. [Link]

  • Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. (n.d.). -ORCA. [Link]

  • Purification of Quinoline. (n.d.). Chempedia - LookChem. [Link]

Sources

Cell toxicity issues with 5-Iodo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Iodo-6-methoxy-2-methylquinoline (CAS: 1346169-93-4).

As a Senior Application Scientist, I frequently assist research teams facing erratic data when screening halogenated quinoline derivatives. This compound is a critical intermediate in the synthesis of tubulin polymerization inhibitors (such as combretastatin A-4 analogs), which exhibit potent antiproliferative activity against various cancer cell lines[1]. However, its unique physicochemical properties—specifically the redox-active quinoline core and the photolabile carbon-iodine bond—require stringent experimental controls.

This guide is designed to help you troubleshoot assay artifacts, prevent off-target cell toxicity, and establish self-validating experimental protocols.

I. Diagnostic Troubleshooting Workflow

Before altering your experimental design, use the following decision matrix to identify the root cause of your cytotoxicity assay failures.

Workflow A Inconsistent or Unexpected Cell Toxicity Results B Visible Precipitation in Culture Media? A->B C Using Colorimetric/Redox Assay (e.g., MTT)? B->C No S1 Solubility Issue: Optimize DMSO/Media Preparation B->S1 Yes D Compound Handled Under Standard Light? C->D No S2 Assay Interference: Switch to ATP/Luminescent or Wash-out Protocol C->S2 Yes S3 Photodegradation: Protect from light to prevent radical formation D->S3 Yes

Troubleshooting workflow for resolving common cell toxicity assay issues.

II. Frequently Asked Questions (FAQs)

Q1: Why am I seeing false viability readings or high background absorbance in my MTT/Resazurin assays? The Causality: Quinoline derivatives are notorious Pan-Assay Interference Compounds (PAINS) in colorimetric and fluorometric redox assays[2]. The nitrogen heterocycle can undergo spontaneous redox cycling, directly reducing tetrazolium salts (MTT, XTT) or resazurin into their colored/fluorescent products even in the absence of viable cells[2]. The electron-donating 6-methoxy group increases the electron density of the quinoline ring, lowering its oxidation potential and exacerbating this dye reduction. The Solution: Always run a self-validating "compound-only" cell-free blank. If auto-reduction is confirmed, you must pivot to an ATP-dependent luminescent assay (e.g., CellTiter-Glo) or a morphological dye-exclusion method (Trypan Blue)[3].

Q2: My dose-response curves (IC50) are highly variable between technical replicates. What causes this? The Causality: This is a hallmark of compound precipitation. This compound is highly lipophilic. When spiked directly into aqueous culture media at high concentrations, it forms micro-precipitates. Cells in direct contact with these precipitates experience localized, lethal drug concentrations, while surrounding cells remain untreated, destroying the statistical reliability of your replicates. The Solution: Limit the final DMSO concentration to ≤0.5% (v/v). Perform all serial dilutions in 100% DMSO first, then create an intermediate 10X dilution in pre-warmed complete media immediately before adding to the cells.

Q3: Is this compound sensitive to ambient laboratory light? The Causality: Yes, highly. Quinolone and quinoline structures exhibit inherent photosensitivity[4]. More critically, the 5-iodo substituent is highly susceptible to photolytic cleavage under standard fluorescent biosafety cabinet lights. UV/visible light induces homolytic cleavage of the weak carbon-iodine (C-I) bond, generating highly reactive aryl and iodine radicals. These radicals initiate lipid peroxidation cascades in the cell membrane, causing rapid, off-target necrotic cell death that confounds your targeted mechanism of action. The Solution: Handle the compound strictly under low-light conditions and store all stock solutions in amber vials.

Mechanism N1 5-Iodo-6-methoxy- 2-methylquinoline N3 Homolytic Cleavage of C-I Bond N1->N3 N2 UV/Visible Light Exposure N2->N3 N4 Aryl Radical + Iodine Radical N3->N4 N5 Lipid Peroxidation & Membrane Damage N4->N5 N6 Off-Target Cytotoxicity N5->N6

Photodegradation mechanism of iodoquinolines leading to off-target toxicity.

III. Quantitative Data & Assay Compatibility

To ensure experimental integrity, consult the following matrix before selecting your viability assay.

Assay TypeInterference RiskMechanism of InterferenceRecommendation for this compound
MTT / XTT High Spontaneous chemical reduction of tetrazolium dye by the quinoline core[2].Not Recommended. High risk of false viability data.
Resazurin (AlamarBlue) High Chemical reduction of resazurin to fluorescent resorufin[2].Not Recommended. Requires extensive cell-free blanking.
CellTiter-Glo (ATP) Low to Medium High concentrations of quinoline may competitively inhibit firefly luciferase[2].Highly Recommended. Use the Wash-Out Protocol (see below) to prevent quenching.
Trypan Blue Exclusion None Relies on membrane integrity; no chemical reaction with the compound[3].Recommended for low-throughput validation.

IV. Standardized Experimental Protocols

Protocol A: Preparation of Light-Protected, Soluble Stock Solutions

This protocol ensures the chemical stability of the iodine moiety and prevents micro-precipitation.

  • Environmental Control: Dim the ambient lights in the laboratory and turn off the UV/fluorescent light in the biosafety cabinet.

  • Dissolution: Weigh the lyophilized this compound powder and dissolve it in anhydrous, sterile DMSO to create a 10 mM master stock. Causality: Anhydrous DMSO prevents premature hydrolysis and degradation.

  • Visual Inspection: Vortex for 30 seconds. Inspect the solution against a dark background to ensure complete dissolution (no floating particulates).

  • Aliquoting: Divide the stock into single-use aliquots using amber microcentrifuge tubes . Causality: Amber tubes block UV/Vis wavelengths, preventing the homolytic cleavage of the C-I bond.

  • Storage: Store immediately at -20°C. Discard any aliquot that has undergone more than two freeze-thaw cycles.

Protocol B: Self-Validating Wash-Out CellTiter-Glo Assay

This protocol is designed to eliminate luciferase enzyme quenching caused by quinoline derivatives[2].

  • Cell Seeding: Seed cells in an opaque-walled 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Intermediate Dilution: Prepare your dose-response concentrations by diluting the DMSO stock into pre-warmed culture media (Final DMSO ≤0.5%).

  • Treatment: Aspirate old media and add the compound-containing media to the cells. Incubate for the desired exposure time (e.g., 48 hours).

  • The Wash-Out Step (Critical): Carefully aspirate the media containing the quinoline compound. Wash the wells gently with 100 µL of warm PBS.

    • Causality: Removing the compound prior to lysis prevents the quinoline core from chemically inhibiting the recombinant luciferase enzyme in the assay reagent, which would otherwise result in a false-positive toxicity reading.

  • Detection: Add 100 µL of fresh, compound-free media to each well, followed by 100 µL of CellTiter-Glo reagent.

  • Lysis & Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

V. References

  • Title: this compound - CAS号1346169-93-4 Source: molaid.com URL: 1

  • Title: Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility Source: benchchem.com URL: 2

  • Title: Exploration of quinolone and quinoline derivatives as potential anticancer agents Source: ncbi.nlm.nih.gov (PMC) URL: 3

  • Title: Photosensitivity Report – Medications Source: skincancer.org URL: 4

Sources

Inconsistent results with 5-Iodo-6-methoxy-2-methylquinoline batches

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this troubleshooting guide to address the recurring batch-to-batch inconsistencies researchers experience when working with 5-Iodo-6-methoxy-2-methylquinoline (CAS: 1346169-93-4)[1].

This quinoline derivative is a highly valuable bifunctional scaffold in medicinal chemistry, frequently utilized in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira)[2]. However, its unique electronic properties—driven by the electron-donating 6-methoxy group and the weakly basic quinoline nitrogen—make it susceptible to regioisomeric impurities, salt-form variations, and photolytic degradation[3][4].

This guide provides a self-validating framework to diagnose, resolve, and prevent experimental failures associated with this compound.

I. Diagnostic Workflow for Batch Inconsistencies

Before altering your downstream synthetic steps, use the following decision tree to isolate the root cause of the batch inconsistency.

TroubleshootingTree Start Batch Inconsistency Detected Q1 Is the solid dark brown or purple instead of pale yellow? Start->Q1 Q2 Do NMR spectra show multiplets in the aromatic region? Start->Q2 Q3 Is the compound insoluble in non-polar solvents (e.g., Hexanes, Ether)? Start->Q3 Path1 Photolytic Degradation (Deiodination & Oxidation) Q1->Path1 Yes Path2 Regioisomeric Impurity (7-Iodo isomer present) Q2->Path2 Yes Path3 Salt-Form Discrepancy (HCl salt vs. Free Base) Q3->Path3 Yes Action1 Recrystallize in dark; Store under Argon at 4°C Path1->Action1 Action2 Perform HPLC/NMR analysis; Recrystallize from EtOH Path2->Action2 Action3 Perform Free-Basing Protocol (Protocol A) Path3->Action3

Caption: Diagnostic decision tree for identifying and resolving this compound batch issues.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: My cross-coupling yields (Suzuki/Sonogashira) fluctuate wildly between batches. Why is this happening, and how do I fix it?

Causality: The most common culprit for erratic cross-coupling yields with this scaffold is a salt-form discrepancy . Quinolines are basic heterocycles. Depending on the manufacturer's isolation protocol, this compound may be supplied as a free base or as a hydrochloride (HCl) salt[3]. If you unknowingly use the HCl salt in a base-sensitive cross-coupling reaction, the stoichiometric base intended for the catalytic cycle (e.g.,


 or 

) is consumed to neutralize the quinoline salt. This starves the transmetalation step of the catalytic cycle, stalling the reaction. Solution: Check the solubility. The free base is soluble in ethyl acetate and dichloromethane, whereas the HCl salt is highly water-soluble and poorly soluble in non-polar organics. Standardize all incoming batches using Protocol A (Free-Basing) below.
Q2: My NMR shows unexpected peaks in the aromatic region, and my downstream products are mixtures. What is the impurity?

Causality: You are likely observing the 7-iodo-6-methoxy-2-methylquinoline regioisomer. During the electrophilic aromatic iodination of 6-methoxy-2-methylquinoline, the strongly electron-donating methoxy group activates both the ortho positions (C5 and C7)[3][4]. While the C5 position is kinetically favored due to the stabilization of the Wheland intermediate, aggressive iodination conditions (e.g., excess N-iodosuccinimide or high heat) can lead to competitive iodination at the C7 position[3]. If the vendor's purification process is inadequate, this regioisomer carries over. Solution: Run a quantitative HPLC analysis. If the 7-iodo isomer exceeds 2%, subject the batch to recrystallization from hot ethanol to enrich the less soluble 5-iodo isomer.

Q3: An older batch turned from a pale yellow powder to a dark brown/purple sticky solid. Is it still usable?

Causality: No, it should be re-purified. Iodo-aromatics are highly sensitive to photolytic cleavage. Exposure to ambient UV light homolytically cleaves the weak C-I bond, generating iodine radicals (


)[5]. These radicals dimerize into molecular iodine (

), which gives the batch a dark purple/brown discoloration. Furthermore, the resulting quinoline radical can undergo auto-oxidation, leading to polymeric tars. Solution: Store all batches in amber vials under an inert atmosphere (Argon/Nitrogen) at 4°C. To salvage a degraded batch, pass it through a short silica plug using a 10% Sodium Thiosulfate (

) aqueous wash to reduce the free

back to water-soluble iodide (

).

III. Quantitative Batch Comparison Data

To help you establish internal quality control (QC) standards, below is a comparative table of analytical metrics for functional versus compromised batches.

Parameter"Good" Batch (Free Base, High Purity)"Bad" Batch A (Regioisomer Contamination)"Bad" Batch B (HCl Salt Form)
Physical Appearance Pale yellow crystalline powderPale yellow to off-white powderWhite to off-white amorphous solid
Solubility (EtOAc) > 50 mg/mL (Clear solution)> 50 mg/mL (Clear solution)< 5 mg/mL (Suspension)
Aromatic

NMR (C7/C8 protons)
Two distinct doublets (ortho-coupling,

Hz)
Presence of singlets (para-coupling in 7-iodo isomer)Broadened peaks due to protonation
Aqueous pH (1% suspension) ~ 7.0 - 7.5~ 7.0 - 7.5~ 2.0 - 3.0
Suzuki Coupling Yield > 85%< 50% (Complex mixture)< 10% (Stalled reaction)

IV. Standardized Experimental Protocols

To ensure absolute reproducibility, implement these self-validating protocols before using a new batch in critical synthetic steps.

Protocol A: Standardized Free-Basing and Washing

Purpose: To remove trace HCl salts, residual metal catalysts from vendor synthesis, and free iodine (


) degradation products.
  • Dissolution: Suspend 5.0 g of this compound in 100 mL of Dichloromethane (DCM) in a 250 mL separatory funnel.

  • Neutralization & Reduction: Add 50 mL of a 1:1 mixture of saturated aqueous Sodium Bicarbonate (

    
    ) and 10% aqueous Sodium Thiosulfate (
    
    
    
    ).
    • Mechanistic Note: The

      
       deprotonates any quinolinium salts, driving the compound into the DCM layer. The 
      
      
      
      reduces any elemental iodine (which causes brown discoloration) into water-soluble iodide ions.
  • Extraction: Shake vigorously and vent. Allow the layers to separate. The organic (bottom) layer should be pale yellow and completely clear.

  • Washing: Drain the organic layer. Extract the aqueous layer with an additional 25 mL of DCM. Combine the organic layers.

  • Drying: Wash the combined organics with 50 mL of brine, dry over anhydrous Sodium Sulfate (

    
    ), and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure. Dry the resulting solid under a high vacuum for 4 hours to remove residual DCM.

Protocol B: Regioisomer Enrichment via Recrystallization

Purpose: To remove the 7-iodo-6-methoxy-2-methylquinoline impurity.

  • Heating: Place 5.0 g of the crude free-base compound in a round-bottom flask. Add 15 mL of absolute Ethanol. Heat to reflux (78°C) until completely dissolved.

  • Cooling: Remove from heat and allow the solution to cool to room temperature slowly over 2 hours. Do not disturb the flask.

    • Mechanistic Note: Slow cooling allows the thermodynamically favored, tightly packed crystal lattice of the pure 5-iodo isomer to form, excluding the structurally distinct 7-iodo isomer into the mother liquor.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold Ethanol.

  • Validation: Run a

    
     NMR. The C7 and C8 protons should appear as clean, distinct doublets with an ortho-coupling constant of ~
    
    
    
    Hz.

V. Mechanistic Pathway: Regioselectivity in Halogenation

Understanding how the vendor synthesizes this compound helps explain the impurities. The diagram below illustrates the electrophilic aromatic substitution pathway and the electronic directing effects that lead to batch inconsistencies.

Regioselectivity SM 6-Methoxy-2-methylquinoline (Starting Material) Intermediate Wheland Intermediate (C5 position highly stabilized by C6-Methoxy resonance) SM->Intermediate + I+ Reagent Electrophilic Iodine (e.g., NIS or I2/Ag+) Reagent->Intermediate Major This compound (Major Product / Desired) Intermediate->Major Kinetic Control Minor 7-Iodo-6-methoxy-2-methylquinoline (Minor Regioisomer / Impurity) Intermediate->Minor High Temp / Excess Reagent

Caption: Electronic directing effects of the methoxy group governing the regioselectivity of quinoline iodination.

VI. References

  • Thieme E-Books & E-Journals. Product Class 3: Quinolines. Retrieved from:[Link]

  • MolAid. This compound - CAS 1346169-93-4. Retrieved from:[Link]

  • Chemical Science (RSC Publishing). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Retrieved from:[Link]

Sources

Validation & Comparative

Comparing the efficacy of 5-Iodo-6-methoxy-2-methylquinoline to known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the efficacy of the 5-Iodo-6-methoxy-2-methylquinoline (5-IMMQ) scaffold against established microtubule-destabilizing agents.

Executive Summary & Pharmacological Context

The compound This compound (CAS: 1346169-93-4) serves as a highly potent pharmacophore scaffold in the design of novel Colchicine Binding Site Inhibitors (CBSIs). While early-generation tubulin inhibitors often suffered from poor aqueous solubility and dose-limiting toxicities, structural optimizations at the C-5 position of the 5-IMMQ quinoline ring (yielding derivatives such as 3',4',5'-trimethoxybenzoyl-6-methoxyquinoline analogs) have demonstrated exceptional microtubule-destabilizing properties. These optimized derivatives rival the efficacy of the gold-standard vascular disrupting agent, 1 [1].

Mechanistic Pathway: Colchicine Site Inhibition

Microtubules are highly dynamic cytoskeletal polymers driven by the continuous polymerization and depolymerization of α/β-tubulin heterodimers. 5-IMMQ derivatives exert their mechanism of action by penetrating the intra-dimer interface at the colchicine binding site.

Causality of Arrest: Binding at this specific pocket sterically hinders the curved-to-straight conformational transition of the tubulin heterodimer. Because straight conformations are thermodynamically required for lateral protofilament interactions, the assembly of the microtubule is abruptly halted. This structural failure triggers the Spindle Assembly Checkpoint (SAC), trapping the cell in the G2/M phase and ultimately initiating caspase-dependent mitochondrial apoptosis 2.

G Tubulin α/β-Tubulin Heterodimers MT Microtubule Polymerization (Blocked) Tubulin->MT Normal Assembly SAC Spindle Assembly Checkpoint (SAC) Activation Tubulin->SAC Structural Disruption Inhibitor 5-IMMQ Derivatives (Colchicine Site Binding) Inhibitor->Tubulin Binds & Destabilizes Arrest G2/M Cell Cycle Arrest SAC->Arrest Mitotic Halt Apoptosis Mitochondrial Apoptosis (Caspase-3/9 Activation) Arrest->Apoptosis Prolonged Arrest

Mechanism of action for 5-IMMQ derivatives inducing G2/M arrest and apoptosis via tubulin inhibition.

Quantitative Efficacy Comparison

To objectively evaluate the 5-IMMQ scaffold, we benchmark its optimized C-5 derivatives against known clinical and pre-clinical inhibitors. The data highlights that 5-IMMQ analogs achieve sub-micromolar tubulin inhibition and nanomolar antiproliferative cytotoxicity, closely matching CA-4.

Inhibitor ClassTarget Binding SiteTubulin Polymerization IC₅₀ (μM)Antiproliferative IC₅₀ (HeLa/MCF-7)Vascular Disrupting Activity
5-IMMQ (Optimized Derivatives) Colchicine Site1.5 – 2.03.4 – 12.0 nMHigh
Combretastatin A-4 (CA-4) Colchicine Site1.9 – 2.02.0 – 7.0 nMHigh
Colchicine Colchicine Site~3.010.0 – 15.0 nMLow/Moderate

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols detail the exact methodologies required to validate the comparative data above. Every step is grounded in the physicochemical realities of tubulin dynamics.

Protocol A: Fluorescence-Based In Vitro Tubulin Polymerization Assay

This cell-free assay directly quantifies the IC₅₀ of microtubule destabilization by measuring the incorporation of a fluorescent reporter into the hydrophobic pockets of polymerizing microtubules 3.

Expertise & Causality:

  • Thermodynamic Sensitivity: Tubulin heterodimers spontaneously polymerize at room temperature. The protein must be kept strictly at 4°C prior to the assay to prevent premature nucleation, which would artificially skew the baseline.

  • GTP Dependency: Microtubule assembly is a non-equilibrium process requiring GTP hydrolysis. The buffer must be supplemented with 1 mM GTP to fuel the elongation phase 4.

  • Glycerol Addition: 10% glycerol is added to lower the critical concentration of tubulin required for self-assembly, ensuring a robust dynamic range for the assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Tubulin Buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol.

  • Protein Thawing: Rapidly thaw >99% pure bovine brain tubulin in a room-temperature water bath for exactly 1 minute, then immediately transfer to ice. Dilute to a final concentration of 2–3 mg/mL using the cold Tubulin Buffer.

  • Compound Dilution: Prepare serial dilutions of the 5-IMMQ derivative, CA-4 (positive control), and a DMSO vehicle (negative control). Ensure final DMSO concentration in the well does not exceed 1%.

  • Plate Pre-warming: Place a 96-well half-area plate into a temperature-regulated fluorimeter pre-warmed to exactly 37°C. Note: The temperature shift from 4°C to 37°C is the physical trigger for polymerization.

  • Reaction Initiation: Rapidly pipette 10 µL of the test compound and 90 µL of the cold tubulin mixture into the pre-warmed wells.

  • Kinetic Measurement: Measure fluorescence (Excitation: 340 nm, Emission: 410–460 nm) kinetically every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the

    
     (the maximum slope during the exponential growth phase). Plot 
    
    
    
    against the log concentration of the inhibitor to derive the biochemical IC₅₀.
Protocol B: Cell Viability and Antiproliferative Assay (MTT)

This assay bridges the gap between biochemical target engagement and functional cellular outcomes.

Expertise & Causality:

  • Metabolic Correlation: The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. Because prolonged SAC activation by tubulin inhibitors directly induces mitochondrial apoptosis, a drop in formazan production is a highly accurate proxy for microtubule disruption.

  • Edge Effect Mitigation: Evaporation in the outer wells during a 72-hour incubation alters drug molarity. Filling outer wells with sterile PBS ensures a uniform microenvironment for all test wells.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HeLa, MCF-7) at a density of 3,000–5,000 cells/well in the inner 60 wells of a 96-well plate. Fill the outer 36 wells with 200 µL PBS. Incubate overnight at 37°C, 5% CO₂.

  • Drug Treatment: Treat the cells with varying concentrations of 5-IMMQ derivatives and CA-4 (ranging from 0.1 nM to 10 µM) for 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each test well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the culture media to avoid disturbing the cell monolayer. Add 150 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals.

  • Quantification: Agitate the plate for 10 minutes on an orbital shaker. Read the absorbance at 570 nm using a microplate reader. Calculate relative viability against the vehicle control to determine the cellular IC₅₀ via non-linear regression.

References

  • Activated carbon/Brønsted acid-promoted aerobic benzylic oxidation under “on-water” condition: Green and efficient synthesis of 3-benzoylquinoxalinones as potent tubulin inhibitors. ResearchGate. URL:[Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. URL:[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of 5-Iodo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

5-Iodo-6-methoxy-2-methylquinoline (CAS: 1346169-93-4) is a specialized, halogenated quinoline derivative frequently utilized in advanced pharmaceutical synthesis and drug discovery workflows. Due to the presence of the biologically active quinoline core and a covalently bonded iodine atom, this compound presents unique toxicological and environmental hazards.

Proper operational handling and disposal are not merely administrative formalities; they are critical safety imperatives governed by the Resource Conservation and Recovery Act (RCRA) for Halogenated Organic Compounds (HOCs). This guide provides a self-validating framework for safely managing this compound from benchtop manipulation to final destruction.

Table 1: Chemical and Hazard Profile
Property / HazardSpecification
Chemical Name This compound
CAS Number 1346169-93-4
Structural Features Quinoline core, Iodine (C-I bond), Methoxy, Methyl
Primary Hazards Hepatotoxic, Suspected Carcinogen, Aquatic Toxicity
Regulatory Classification Halogenated Organic Compound (HOC)
Disposal Requirement High-Temperature Incineration (>1100°C)

Mechanistic Safety Assessment

As scientists, understanding the causality behind a protocol ensures rigorous compliance. The hazards of this compound stem directly from its molecular architecture:

  • Quinoline Core Toxicity: Quinoline and its derivatives are highly lipophilic, allowing them to readily cross biological membranes. The classifies the quinoline core as a likely human carcinogen, primarily linked to the development of hepatic hemangioendotheliomas[1].

  • Halogenated Persistence: The carbon-iodine (C-I) bond categorizes this compound as a Halogenated Organic Compound (HOC). HOCs are highly resistant to natural biodegradation, meaning they will persist and bioaccumulate if released into the environment.

  • The Incineration Imperative: If landfilled, HOCs can leach into groundwater. Therefore, mandate high-temperature incineration[2]. During combustion, the iodine atom is released, forming hydrogen iodide (HI) gas. To prevent atmospheric pollution, the disposal facility's incinerator must be equipped with a wet scrubber system to neutralize this highly acidic gas.

Operational Handling Protocol

To mitigate inhalation and dermal exposure risks, the following step-by-step methodology must be strictly adhered to during any benchtop manipulation[3].

Step 1: Implement Engineering Controls

  • Never handle the dry powder on an open bench. All manipulations (weighing, dissolving, transferring) must be conducted inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

Step 2: Don Appropriate PPE

  • Gloves: Wear double-layered nitrile gloves (minimum 8 mil thickness). The lipophilic nature of the compound can facilitate permeation through thin latex. Change gloves immediately if contamination is suspected.

  • Eye Protection: Chemical splash goggles (not standard safety glasses) to prevent conjunctival exposure.

  • Body Protection: A fully buttoned, flame-resistant, and fluid-resistant laboratory coat.

Step 3: Safe Manipulation Techniques

  • Use anti-static spatulas when weighing the solid to prevent the aerosolization of toxic dust.

  • If preparing stock solutions (e.g., in DMSO or DMF), keep volumetric flasks and vials tightly capped when not actively transferring liquids to prevent vapor escape.

Waste Segregation & Disposal Workflows

Mixing halogenated waste with non-halogenated streams exponentially increases the cost and complexity of disposal. Follow this precise workflow to ensure RCRA compliance.

Step 1: Source Segregation

  • Isolate this compound waste from general organic waste immediately at the point of generation.

Step 2: Containerization

  • Solid Waste: Place contaminated consumables (pipette tips, weighing paper, empty vials) into a puncture-resistant, high-density polyethylene (HDPE) container.

  • Liquid Waste: Collect solvent mixtures in a compatible, chemically resistant carboy (e.g., PTFE or HDPE) specifically designated for "Halogenated Organic Solvents." Do not overfill; leave at least 10% headspace for vapor expansion.

Step 3: GHS-Compliant Labeling

  • Affix a hazardous waste label immediately upon adding the first drop/particle of waste. Explicitly write: "Halogenated Organic Waste - Contains Iodine and Quinoline Derivatives."

Step 4: Storage and Final Transport

  • Store the sealed containers in a secondary containment tray within a well-ventilated, designated hazardous waste accumulation area.

  • Transfer the waste to an EPA-permitted hazardous waste contractor authorized for high-temperature incineration.

Process Visualization: Disposal Workflow

G Start This compound Waste Generation Decision Physical State? Start->Decision Solid Solid Waste / Contaminated PPE Decision->Solid Powder/Solid Liquid Liquid / Solvent Mixture Decision->Liquid Solution HalogenatedBin Halogenated Organic Waste Container (RCRA) Solid->HalogenatedBin Liquid->HalogenatedBin Incineration High-Temperature Incineration (>1100°C) & Gas Scrubbing HalogenatedBin->Incineration Licensed Transport

Workflow for the segregation and high-temperature incineration of halogenated quinoline waste.

Emergency Spill Response

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

  • For Solid Spills (Powder): Do not sweep dry. Dry sweeping aerosolizes the toxic powder, creating a severe inhalation hazard. Instead, lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., isopropanol) to suppress dust. Carefully wipe up the dampened material with absorbent pads and place them directly into the solid halogenated waste bin.

  • For Liquid Spills (Solutions): Isolate the area and ensure the fume hood sash is lowered as much as possible while allowing access. Apply an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) starting from the perimeter and working inward. Scoop the saturated absorbent into a chemical waste bag, seal it tightly, and dispose of it as halogenated solid waste. Wash the affected surface thoroughly with water and laboratory detergent.

References

  • US EPA. (2001). Toxicological Review of Quinoline (CAS No. 91-22-5). Integrated Risk Information System (IRIS). Available at:[Link]

  • US EPA. 40 CFR Part 268 Appendix III - List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. Available at:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.